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  • Product: Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride
  • CAS: 1823607-08-4

Core Science & Biosynthesis

Foundational

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound featuring a strained azetidine ring linked to a pyridine moiety via a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound featuring a strained azetidine ring linked to a pyridine moiety via a carbonyl group. This unique structural combination positions it as a compound of significant interest in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug design for its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2] The pyridinyl group is a common pharmacophore found in numerous biologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, drawing upon available data and established principles of medicinal chemistry.

Chemical Structure and Identification

The chemical structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride combines the key features of an azetidine ring and a pyridine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceuticals.

Caption: Chemical structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1823607-08-4[3]
Molecular Formula C₉H₁₁ClN₂O[4]
Molecular Weight 198.65 g/mol [4]
IUPAC Name azetidin-3-yl(pyridin-4-yl)methanone;hydrochlorideN/A

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Comments
Physical State SolidMost hydrochloride salts of organic amines are crystalline solids at room temperature.
Melting Point Not availableExpected to be a relatively high-melting solid, characteristic of hydrochloride salts. For comparison, the related compound (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride has a melting point of 183-185 °C.[5]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility.
Stability Stable under standard laboratory conditions.The azetidine ring, while strained, is generally more stable than aziridines.[6] The hydrochloride salt form also contributes to stability. Should be stored in a cool, dry place away from strong oxidizing agents.

Synthesis and Manufacturing

A specific, detailed synthetic protocol for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-acylazetidines and related ketones.

A common strategy involves the coupling of a suitable azetidine precursor with a pyridine-based carboxylic acid derivative.

Synthesis_Workflow cluster_0 Step 1: Preparation of Activated Pyridine cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection and Salt Formation Pyridine4CA Pyridine-4-carboxylic acid ActivatedPyridine Pyridine-4-carbonyl chloride Pyridine4CA->ActivatedPyridine Activation ActivatingAgent Activating Agent (e.g., SOCl₂, oxalyl chloride) ActivatingAgent->ActivatedPyridine CouplingProduct N-Boc-azetidin-3-yl(pyridin-4-yl)methanone ActivatedPyridine->CouplingProduct N_Boc_Azetidine N-Boc-azetidine N_Boc_Azetidine->CouplingProduct Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->CouplingProduct FinalProduct Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride CouplingProduct->FinalProduct Deprotection HCl_dioxane HCl in Dioxane HCl_dioxane->FinalProduct

Caption: A proposed synthetic workflow for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Experimental Protocol (Proposed):

  • Activation of Pyridine-4-carboxylic Acid: Pyridine-4-carboxylic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • Friedel-Crafts Acylation: The N-Boc-protected azetidine is reacted with the pyridine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent. This step introduces the pyridin-4-oyl group onto the azetidine ring. General methods for the synthesis of 3-functionalized azetidines have been reviewed.[7]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using a solution of hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously yields the desired hydrochloride salt.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the molecule's structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Pyridinyl Protons: Two sets of doublets in the aromatic region (δ 7.5-9.0 ppm). - Azetidinyl Protons: A multiplet for the CH group at the 3-position (likely deshielded by the carbonyl group) and multiplets for the CH₂ groups of the azetidine ring (δ 3.0-5.0 ppm). - N-H Proton: A broad singlet, the chemical shift of which would be solvent-dependent.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm). - Pyridinyl Carbons: Signals in the aromatic region (δ 120-160 ppm). - Azetidinyl Carbons: Signals in the aliphatic region (δ 30-60 ppm).
IR Spectroscopy - C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. - N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹. - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (ESI+) - [M+H]⁺: An expected peak at m/z 177.08, corresponding to the protonated free base.

Pharmacological and Biological Context

The pharmacological profile of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride has not been specifically reported. However, the structural motifs present suggest potential biological activities of interest to drug discovery.

The azetidine ring is a "privileged" scaffold in medicinal chemistry, known to enhance metabolic stability and receptor selectivity.[1][8] Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][8]

The combination of an azetidine ring with a pyridine ring is found in several potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). While the specific target of this compound is unknown, its structural similarity to other nAChR ligands suggests it could be a candidate for investigation in this area. The diverse biological activities of azetidinone derivatives have been extensively reviewed.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is not publicly available. Therefore, it should be handled with the care accorded to a novel chemical of unknown toxicity. General safety precautions for handling similar heterocyclic compounds should be followed.[10][11]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Guidance):

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a compound with significant potential for further investigation in the field of drug discovery. Its unique combination of a strained, yet relatively stable, azetidine ring and a pharmacologically relevant pyridine moiety makes it an attractive candidate for screening in various biological assays. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview based on its known chemical identity and the properties of related structures. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthetic route, and explore its pharmacological profile.

References

  • Chemsrc. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023).
  • Isabel, E., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Azetidin-3-ylmethanol Hydrochloride.
  • ChemRadar. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride. Retrieved from [Link]

  • Zhang, G., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560.
  • Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • MedChemExpress. (2025). Azetidin-3-ol hydrochloride-SDS.
  • Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Sigma-Aldrich. (2026).
  • Pombo-Villar, E. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 1-52). Springer, Berlin, Heidelberg.
  • Cumbes, B., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Merck Millipore. (2021).
  • PubChem. Azetidin-3-one. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Kumar, V., & Aggarwal, T. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • ChemRadar. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride. Retrieved from [Link]

  • Carboni, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8564-8569.
  • PubChem. 2-Acetylpyridine. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in vitro

An In-Depth Technical Guide on the Pharmacophoric Utility and In Vitro Mechanism of Action of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride Executive Summary Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacophoric Utility and In Vitro Mechanism of Action of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

Executive Summary

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4)[1][2] is a highly specialized chemical intermediate. As a Senior Application Scientist, I must clarify a critical distinction: while the isolated hydrochloride salt does not act as a standalone therapeutic agent, it serves as a structurally rigid, foundational pharmacophore in the design of targeted kinase inhibitors. Recently, medicinal chemistry efforts have utilized this exact moiety to synthesize novel 3-oxo-2,3-dihydropyridazine derivatives that act as potent, selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK)[3][4].

This whitepaper details the structural rationale of this building block, its in vitro mechanism of action when incorporated into active scaffolds, and the self-validating experimental protocols required to evaluate its biological efficacy.

Structural Rationale & Pharmacophore Dynamics

In the development of ATP-competitive kinase inhibitors, achieving selectivity among the 500+ human kinases is a paramount challenge. The integration of the azetidin-3-yl(pyridin-4-yl)methanone moiety into larger scaffolds provides two distinct structural advantages:

  • Conformational Restriction: The four-membered azetidine ring acts as a rigid linker. Unlike flexible aliphatic chains, the azetidine ring restricts rotational degrees of freedom, projecting the attached pyridine ring at a precise vector. This reduces the entropic penalty upon binding to the kinase active site[3].

  • Hinge Region Engagement: The pyridin-4-yl group is a classic hydrogen bond acceptor. In the context of ITK, it is optimally positioned to interact with the backbone amides of the kinase hinge region, a mandatory requirement for displacing endogenous ATP[3].

In Vitro Mechanism of Action: The ITK Pathway

When azetidin-3-yl(pyridin-4-yl)methanone is derivatized into a 3-oxo-2,3-dihydropyridazine scaffold, the resulting compounds exhibit a highly specific in vitro mechanism of action targeting ITK[4][5]. ITK is a non-receptor tyrosine kinase belonging to the TEC family, predominantly expressed in T-cells, and plays a critical role in T-cell receptor (TCR) signaling[3].

  • Receptor Engagement: Upon TCR activation, the kinases LCK and ZAP70 are activated, which subsequently recruit and phosphorylate ITK.

  • Inhibition Node: The derivatized azetidine compound enters the ATP-binding pocket of ITK. By competitively binding to this site, it prevents the autophosphorylation and catalytic activation of the kinase.

  • Downstream Blockade: Inactive ITK fails to phosphorylate its primary substrate, Phospholipase C gamma 1 (PLCγ1)[3].

  • Phenotypic Outcome: The absence of active PLCγ1 halts the cleavage of PIP2 into IP3 and DAG, thereby abrogating intracellular calcium ( Ca2+ ) flux and preventing the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT)[3]. This ultimately arrests T-cell proliferation, offering a therapeutic mechanism for T-cell leukemias and autoimmune disorders[4].

ITK_Pathway TCR T-Cell Receptor (TCR) Activation LCK LCK / ZAP70 Phosphorylation TCR->LCK Recruits ITK ITK (Interleukin-2-inducible T-cell kinase) LCK->ITK Activates PLCg1 PLCγ1 Activation ITK->PLCg1 Phosphorylates Inhibitor Azetidin-3-yl(pyridin-4-yl)methanone Derivatives Inhibitor->ITK ATP-Competitive Inhibition Ca2 Calcium (Ca2+) Flux PLCg1->Ca2 IP3 Production NFAT NFAT Nuclear Translocation & Proliferation Ca2->NFAT Calcineurin Activation

ITK signaling cascade and the targeted inhibition node by azetidine-derived small molecules.

Quantitative Data Presentation

To illustrate the pharmacological transformation of the inert building block into a potent inhibitor, the following table summarizes representative in vitro data for the isolated hydrochloride salt versus an optimized derivative (e.g., Compound 9 from recent literature)[4].

Compound / ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular p-PLCγ1 IC50 (nM)Selectivity (BTK/ITK)
Azetidin-3-yl(pyridin-4-yl)methanone HCl ITK>10,000 (Inactive)N/AN/A
3-oxo-2,3-dihydropyridazine Derivative ITK12.545.2>100-fold
Staurosporine (Control) Pan-Kinase1.25.0<1-fold

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of compounds containing this pharmacophore, a cascading screening funnel is required. Every assay must include internal controls to establish causality and rule out assay artifacts.

Protocol A: Biochemical TR-FRET ITK Kinase Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to eliminate false positives caused by the autofluorescence commonly associated with heterocyclic compounds.

  • Step 1: Reagent Preparation. Prepare a 2X ITK enzyme solution in a specialized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Rationale: DTT maintains the catalytic cysteines in a reduced state, while Tween-20 prevents the non-specific binding of the highly hydrophobic kinase to the microplate walls.

  • Step 2: Compound Dispensing. Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds into a 384-well plate. Rationale: Acoustic dispensing limits the final DMSO concentration to <1%, preventing DMSO-induced kinase denaturation.

  • Step 3: Reaction Initiation. Add the 2X ATP/Substrate mix. Crucially, the ATP concentration must be set at its apparent Km​ (Michaelis constant) for ITK. Rationale: Running the assay at the ATP Km​ ensures maximal sensitivity to ATP-competitive inhibitors.

  • Step 4: Detection & Quenching. After 60 minutes, add a stop solution containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-conjugated tracer). Rationale: EDTA instantly chelates Mg2+ , halting the kinase reaction to provide a precise temporal snapshot of inhibition.

  • Step 5: System Validation. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z' > 0.6 validates the assay's robustness.

Protocol B: Cellular Phospho-PLCγ1 Target Engagement Assay

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. Measuring the phosphorylation of PLCγ1 (Tyr783) in Jurkat T-cells proves that the compound penetrates the cell membrane and engages ITK in its native intracellular environment.

  • Step 1: Cell Starvation. Culture Jurkat T-cells and serum-starve them for 2 hours prior to the assay. Rationale: Serum starvation reduces basal kinase activity driven by exogenous growth factors, improving the signal-to-background ratio.

  • Step 2: Compound Incubation. Pre-incubate the cells with the azetidine derivatives for 1 hour at 37°C. Rationale: This allows sufficient time for the compounds to cross the lipid bilayer and reach thermodynamic equilibrium with intracellular ITK.

  • Step 3: TCR Stimulation. Stimulate the cells with cross-linking anti-CD3 and anti-CD28 antibodies for exactly 5 minutes. Rationale: This initiates the LCK-mediated activation of the TCR cascade, forcing the activation of ITK.

  • Step 4: Lysis and Quantification. Lyse the cells using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Quantify p-PLCγ1 using an AlphaLISA immunoassay. Rationale: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of PLCγ1 post-lysis, which would result in false-positive inhibition data.

Workflow Prep Compound Prep (10mM DMSO) Biochemical TR-FRET Kinase Assay (Recombinant ITK) Prep->Biochemical Cellular Cellular Assay (p-PLCγ1 / Jurkat) Biochemical->Cellular IC50 < 100 nM Selectivity Kinase Panel (BTK, LCK, etc.) Cellular->Selectivity Target Engagement Analysis Data Synthesis (IC50 Calculation) Selectivity->Analysis

Cascading in vitro screening workflow for validating ITK inhibitor efficacy and selectivity.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Tangallapalli, S., et al. RSC Advances, 2025, 15(55), 47565-47586. URL: [Link]

  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CID 86263266). National Center for Biotechnology Information (PubChem). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride: Physicochemical Properties and Analytical Characterization

For distribution to: Researchers, scientists, and drug development professionals. Introduction Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and th...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as versatile building blocks in the design of novel therapeutic agents. The strained four-membered ring of azetidine imparts specific conformational constraints that can be exploited to enhance binding affinity and selectivity to biological targets. This guide focuses on a specific derivative, Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a compound that combines the structural features of the azetidine ring with a pyridin-4-yl-methanone moiety, suggesting its potential as an intermediate in the synthesis of pharmacologically active molecules.

This technical guide provides a comprehensive overview of the key physicochemical properties of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, with a particular focus on its molecular weight and exact mass. Furthermore, it outlines detailed, field-proven methodologies for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. For Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, the molecular weight and exact mass are critical parameters for its identification, quantification, and characterization.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O[1]
Molecular Weight 198.65 g/mol [1][2]
Exact Mass (Free Base) 162.0793 u
Exact Mass (HCl Salt) 198.0560 u

Table 1: Key Physicochemical Properties of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride.

The molecular weight is the sum of the average atomic masses of the constituent atoms and is crucial for routine laboratory preparations, such as calculating molar concentrations. The exact mass , on the other hand, is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is of paramount importance in high-resolution mass spectrometry for unambiguous molecular formula determination.

Synthesis and Purification Overview

A plausible synthetic route is visualized in the workflow diagram below. The choice of protecting group for the azetidine nitrogen is critical to prevent side reactions and is typically an acid-labile group like tert-butyloxycarbonyl (Boc) or a hydrogenolysis-labile group like benzyl (Bn). The coupling reaction is often facilitated by standard peptide coupling reagents.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Protected Azetidine-3-carboxylic Acid intermediate Protected Azetidin-3-yl(pyridin-4-yl)methanone start->intermediate Amide Coupling coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) coupling_reagent->intermediate pyridine 4-Aminopyridine pyridine->intermediate free_base Azetidin-3-yl(pyridin-4-yl)methanone intermediate->free_base Removal of Protecting Group deprotection Deprotection (e.g., TFA or H2/Pd) deprotection->free_base product Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride free_base->product Salt Formation hcl HCl in organic solvent hcl->product

Caption: A generalized synthetic workflow for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Purification of the final compound is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid. The purity is then assessed using the analytical techniques described in the following sections.

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the presence of the azetidine and pyridine rings and their connectivity.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and the residual water peak does not obscure key signals.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The expected spectrum would show characteristic signals for the protons on the azetidine ring (typically in the 3.5-4.5 ppm range) and the pyridine ring (in the aromatic region, 7.0-9.0 ppm). The integration of the signals should correspond to the number of protons in each environment. The hydrochloride salt form may lead to broadening of the N-H proton signals.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: The spectrum should display distinct signals for each unique carbon atom. The carbonyl carbon of the methanone group is expected to appear significantly downfield (typically >170 ppm). The carbons of the azetidine ring will be in the aliphatic region, while the pyridine carbons will be in the aromatic region.

NMR_Workflow cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) instrument NMR Spectrometer (≥400 MHz) sample_prep->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->data_proc c13_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The measured m/z of the most abundant ion should correspond to the calculated exact mass of the protonated free base (C₉H₁₀N₂O + H⁺ = 163.0866 u). The high accuracy of the measurement allows for the confident determination of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for this type of molecule.

Reversed-Phase HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 stationary phase is a good starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed to achieve good separation. The acidic buffer helps to ensure consistent protonation of the basic nitrogen atoms, leading to sharper peaks.

  • Detection: The pyridine ring contains a chromophore, allowing for UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_hplc HPLC Purity Analysis Workflow sample_prep Sample Preparation (0.1 mg/mL in mobile phase) hplc_system HPLC System (C18 column, UV detector) sample_prep->hplc_system method_dev Method Development (Gradient Elution) hplc_system->method_dev data_acq Data Acquisition method_dev->data_acq purity_calc Purity Assessment (% Peak Area) data_acq->purity_calc

Caption: A typical workflow for determining the purity of the compound via HPLC.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties and analytical characterization of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. The accurate determination of its molecular weight and exact mass, coupled with a comprehensive structural and purity analysis using NMR, MS, and HPLC, forms the basis for its reliable use in research and drug discovery endeavors. The provided protocols and workflows are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of high-quality, reproducible data for researchers and scientists in the field.

References

  • ChemRadar. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride CAS#1823607-08-4. [Link]

  • Google Patents.
  • Chemsrc. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

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  • Justia Patents. September 2018 U.S. Patents by Issue Date. [Link]

  • ChemRadar. Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride CAS#2098025-56-8. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. [Link]

  • Supporting Materials. [Link]

  • Regulations.gov. US Patent No. 8829195. [Link]

  • ChemRadar. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9. [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • ChemRadar. Azetidin-3-yl(4-isopentylpiperazin-1-yl)methanone hydrochloride CAS#1839262-75-7. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PMC. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. [Link]

  • ChemRadar. Azetidin-3-yl(4-isopentylpiperazin-1-yl)methanone hydrochloride CAS#1839262-75-7. [Link]

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Foundational

X-ray crystallography data for azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride: A Methodological Framework Introduction: Elucidating the Molecular Architecture of a Novel Heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride: A Methodological Framework

Introduction: Elucidating the Molecular Architecture of a Novel Heterocycle

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The azetidine ring, a strained four-membered heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and serve as a bioisosteric replacement for other functional groups.[1] Its combination with a pyridine ring suggests potential applications as a modulator of biological targets where such aromatic interactions are crucial. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to pharmaceutical formulation.[2]

To fully exploit the therapeutic potential of this molecule, a precise understanding of its three-dimensional structure at the atomic level is paramount. X-ray crystallography stands as the gold standard for determining the solid-state structure of small molecules, providing unequivocal information on molecular geometry, conformation, and intermolecular interactions. This knowledge is indispensable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation drug candidates.[3]

As of the date of this guide, a public-domain crystal structure for azetidin-3-yl(pyridin-4-yl)methanone hydrochloride has not been reported. Therefore, this document serves as a comprehensive, in-depth technical guide outlining the methodological framework for obtaining and analyzing its X-ray crystallography data. This guide is designed for researchers and scientists in the pharmaceutical and chemical sciences, providing both the theoretical underpinnings and practical, field-proven protocols to navigate the crystallographic workflow from crystal growth to final structural analysis.

Part 1: The Art and Science of Single Crystal Growth

The success of any crystallographic endeavor hinges on the quality of the single crystals. The goal is to produce well-ordered, single crystals of sufficient size and diffraction quality. For a polar, organic salt like azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, careful consideration of solvent systems and crystallization techniques is critical.

Causality in Experimental Choices: Solvent Selection

The choice of solvent is the most critical variable in crystallization. The ideal solvent (or solvent system) should exhibit moderate solubility for the compound of interest – not so high that the solution is difficult to saturate, and not so low that the compound is insoluble. For azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a protic solvent such as methanol, ethanol, or water is a logical starting point due to the presence of the hydrochloride salt and the polar nature of the molecule. Co-solvent systems, often employing an anti-solvent, are frequently effective. An anti-solvent is a solvent in which the compound is poorly soluble. Its gradual introduction to a solution of the compound in a good solvent reduces the overall solubility, promoting crystallization.

Common Solvent Systems for Polar Organic Molecules:

  • Methanol/Diethyl ether

  • Ethanol/Hexane

  • Isopropanol/Ethyl acetate

  • Water/Acetone

Experimental Protocol: Growing Single Crystals

The following is a detailed, step-by-step methodology for the crystallization of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

1. Material Purity:

  • Ensure the sample of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is of high purity (>98%). Impurities can inhibit nucleation and disrupt crystal lattice formation.

2. Solubility Screening:

  • In small vials, test the solubility of approximately 1-2 mg of the compound in 0.1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water).

  • Observe solubility at room temperature and upon gentle heating. This will identify suitable "good" solvents.

3. Crystallization Setup (Slow Evaporation):

  • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., methanol) in a small, clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand for several days to weeks.

4. Crystallization Setup (Vapor Diffusion):

  • Hanging Drop: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing an anti-solvent (e.g., diethyl ether).

  • Sitting Drop: Place a drop of the concentrated solution in a small well within a larger, sealed chamber containing the anti-solvent.

  • In both methods, the anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

Part 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Theoretical Foundation: Bragg's Law and the Reciprocal Lattice

When a monochromatic X-ray beam strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence. The diffraction pattern is a representation of the reciprocal lattice of the crystal, from which the unit cell parameters and the arrangement of atoms can be determined.

Experimental Protocol: Data Collection on a Modern Diffractometer

1. Crystal Mounting:

  • Using a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N).

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[4] This minimizes thermal motion of the atoms and reduces radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • A full data collection strategy is then calculated and executed, which involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.[5]

Part 3: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of the diffraction spots. The next stage involves a series of computational steps to translate this data into a three-dimensional model of the molecule.

Workflow for Structure Determination

Structure Determination Workflow DataCollection 1. Data Collection (Diffraction Images) DataProcessing 2. Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution 3. Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement 4. Structure Refinement (Least-Squares Fitting) StructureSolution->Refinement Validation 5. Structure Validation (CIF File Generation) Refinement->Validation

Caption: A generalized workflow for X-ray crystal structure determination.

Key Steps and Their Significance
  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[4]

  • Structure Solution: This step involves obtaining an initial estimate of the atomic positions. For small molecules, "direct methods" are typically used, which employ statistical relationships between the phases of the reflections.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[5] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Hypothetical Crystallographic Data Table

The final output of a successful crystallographic study is a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure. A summary of this data is typically presented in a table, as shown below for a hypothetical structure of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

ParameterHypothetical Value
Chemical FormulaC9H11ClN2O
Formula Weight198.65
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)998.7
Z4
Calculated Density (g/cm³)1.321
Absorption Coefficient (mm⁻¹)0.35
F(000)416
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2287 [R(int) = 0.034]
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05

Part 4: Structural Analysis and Interpretation

With the refined crystal structure in hand, the final and most crucial step is to analyze the molecular and supramolecular features to gain chemical and biological insights.

Molecular Geometry and Conformation

The primary information obtained from the crystal structure is the precise bond lengths, bond angles, and torsion angles of the molecule. For azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, key points of analysis would include:

  • Azetidine Ring Pucker: The four-membered azetidine ring is not planar. The degree of puckering can be quantified and has significant implications for how the molecule presents its substituents in three-dimensional space.

  • Conformation of the Pyridyl Group: The torsion angle between the azetidine ring and the pyridine ring will define the overall shape of the molecule. This conformation is likely influenced by steric and electronic factors.

  • Protonation Site: The structure will unequivocally show that the pyridine nitrogen is protonated, as expected for the hydrochloride salt.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are arranged in a regular, repeating pattern. The nature of the intermolecular interactions that govern this packing is critical for understanding the physical properties of the compound, such as its melting point and solubility.

Intermolecular_Interactions Molecule1 Azetidin-3-yl(pyridin-4-yl)methanone (Molecule A) Molecule2 Azetidin-3-yl(pyridin-4-yl)methanone (Molecule B) Molecule1->Molecule2 π-π Stacking (Pyridine Rings) Chloride_Ion Chloride Ion (Cl⁻) Molecule1->Chloride_Ion N-H...Cl Hydrogen Bond Chloride_Ion->Molecule2 N-H...Cl Hydrogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

For azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, the following interactions would be anticipated:

  • Hydrogen Bonding: The protonated pyridine nitrogen and the azetidine N-H group are strong hydrogen bond donors. The chloride anion is a strong hydrogen bond acceptor. A network of N-H···Cl hydrogen bonds is expected to be a dominant feature of the crystal packing. The carbonyl oxygen could also act as a hydrogen bond acceptor.

  • π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

The determination of the X-ray crystal structure of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a critical step in advancing its development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive framework for achieving this goal, from the foundational principles of crystal growth to the detailed analysis of the final structure. By following a systematic and well-reasoned experimental approach, researchers can unlock the precise molecular architecture of this and other novel compounds, paving the way for rational drug design and the development of new medicines.

References

  • Chemsrc. (2025). Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 125–132.
  • ChemRadar. (n.d.). Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride CAS#1823607-08-4. Retrieved from [Link]

  • ChemRadar. (n.d.). Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9. Retrieved from [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1868095: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

  • PubChem. (n.d.). Azetidin-3-one. Retrieved from [Link]

  • Chalyk, B. A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • PubChem. (n.d.). Azetidin-3-yl(phenyl)methanone hydrochloride. Retrieved from [Link]

  • Kalnins, T., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(2), 241-252.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Lin, W., et al. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics.
  • Jo, I., et al. (2021). Sequence Analysis and Preliminary X-ray Crystallographic Analysis of an Acetylesterase (LgEstI) from Lactococcus garvieae. Crystals, 12(1), 32.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Solubilization of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride in DMSO

Abstract This document provides a detailed, field-tested protocol for the preparation of stock solutions of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-tested protocol for the preparation of stock solutions of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the critical scientific principles underpinning the methodology. We address the physicochemical properties of both the solute and solvent, emphasizing techniques that ensure solution integrity, maximize stability, and promote experimental reproducibility. The protocol incorporates best practices for handling, quality control, storage, and troubleshooting to create a self-validating workflow.

Scientific Introduction: The Solute-Solvent System

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound often utilized as a building block in medicinal chemistry programs. The hydrochloride salt form is typically chosen to improve the compound's stability and handling characteristics. For most biological assays, however, a highly concentrated stock solution in an organic solvent is the necessary starting point.

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery for this purpose.[1] Its status as a "universal solvent" stems from its highly polar aprotic nature, which allows it to effectively dissolve a vast spectrum of both polar and non-polar small molecules.[1][2] When azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is introduced into DMSO, the ionic salt dissociates. The polar sulfoxide group of DMSO molecules forms a solvation shell around the protonated azetidin-yl-pyridin-yl-methanone cation and the chloride anion, effectively dissolving the salt.[3]

Understanding this system is key to avoiding common pitfalls. The primary challenge is the hygroscopic nature of DMSO; it readily absorbs atmospheric moisture.[4] This absorbed water can drastically alter the solvent's properties, often leading to a decrease in the solubility of organic compounds and subsequent precipitation.[5] Therefore, the use of anhydrous DMSO and proper handling are paramount.

Materials and Equipment

Reagents
  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride: Purity ≥98%. Verify the molecular weight from the Certificate of Analysis provided by the supplier.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9% purity. A fresh, sealed bottle of cell culture or molecular biology grade is strongly recommended to ensure minimal water content.[4][6]

Equipment
  • Analytical Balance (readability to 0.1 mg or better)

  • Calibrated micropipettes (P1000, P200, P20)

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Low-speed benchtop centrifuge

  • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile or butyl rubber).

Critical Health and Safety Considerations

  • Compound Handling: The toxicological profile of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride may not be fully established. Treat it as a potentially hazardous substance. Avoid creating dust and prevent inhalation, skin, and eye contact.[7][8]

  • Solvent Handling: DMSO is an exceptional skin penetrant and can carry dissolved substances with it into the bloodstream.[9] This property necessitates the use of appropriate gloves and handling all solutions within a chemical fume hood or well-ventilated area.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed for preparing 1 mL of a 10 mM stock solution. The principles are scalable to other concentrations and volumes.

Foundational Calculations

The first step is to calculate the precise mass of the compound required. This calculation depends on the compound's molecular weight (MW), which must be obtained from the supplier's documentation. For the purpose of this protocol, a hypothetical MW of 212.66 g/mol will be used for the hydrochloride salt.

Formula: Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of 10 mM solution: Mass (mg) = 0.010 mol/L × 0.001 L × 212.66 g/mol × 1000 mg/g = 2.127 mg

Table 1: Mass Requirements for Common Stock Concentrations (using MW 212.66 g/mol )

Desired Concentration Final Volume Required Mass (mg)
10 mM 1 mL 2.13
20 mM 1 mL 4.25
50 mM 1 mL 10.63
100 mM 1 mL 21.27

| 10 mM | 5 mL | 10.63 |

Visual Workflow of the Dissolution Process

Caption: A step-by-step workflow for the preparation of a DMSO stock solution.

Step-by-Step Methodology
  • Preparation: Place a sterile, labeled amber vial on the analytical balance and tare the weight. Carefully weigh the calculated mass of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride directly into the vial.

  • Solvent Addition: Using a calibrated micropipette, add approximately 95% of the final required volume of anhydrous DMSO to the vial (e.g., 950 µL for a 1 mL final volume).

  • Initial Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. This initial mechanical agitation is often sufficient to dissolve the compound.[4]

  • Visual Confirmation: After vortexing, hold the vial up to a light source to visually inspect for any undissolved solid particles. A true solution should be completely clear.

  • Assisted Dissolution (If Necessary): If particulates persist, place the vial in a water bath sonicator for 5-10 minutes. Alternatively, gentle warming in a 37°C water bath can be applied.[10][11] Causality: Sonication uses ultrasonic waves to break up particle agglomerates, while gentle warming increases the kinetic energy of the system, both of which facilitate the dissolution process. Avoid excessive heat, as it can degrade the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add anhydrous DMSO to reach the final target volume (e.g., to the 1.0 mL mark).

  • Homogenization & Aliquoting: Vortex the solution for another 30 seconds to ensure it is homogeneous. To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in smaller, properly labeled vials.[4]

  • Storage: Store the aliquots in a freezer at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[4][6][10] Protect from light.

Quality Control and Best Practices

  • Final Assay Concentration: To avoid solvent-induced cytotoxicity or artifacts, the final concentration of DMSO in aqueous cell culture media should typically be kept below 0.5%, with <0.1% being ideal.[11]

  • Preventing Precipitation upon Dilution: When diluting the DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from crashing out of solution.

  • Hygroscopicity Management: Always use a fresh bottle of anhydrous DMSO or one that has been properly stored with minimal exposure to the atmosphere. After use, tightly seal the main DMSO bottle immediately.[4][5]

Troubleshooting Guide

Table 2: Common Problems and Validated Solutions

Problem Probable Cause(s) Recommended Action(s)
Compound fails to dissolve completely. 1. Target concentration exceeds solubility limit.2. Insufficient agitation.3. Water has been absorbed by the DMSO. 1. Attempt assisted dissolution (sonication/warming). If unsuccessful, prepare a more dilute stock solution.2. Increase vortexing/sonication time.3. Discard the solution and start over with fresh, anhydrous DMSO.
A previously clear solution becomes cloudy or shows precipitate. 1. Water absorption during storage or use.2. Compound degradation.3. Supersaturated solution from which compound has precipitated over time. 1. Gently warm and sonicate the vial to attempt redissolution.2. If redissolution fails, the compound may have degraded. Prepare a fresh stock.3. Ensure proper aliquoting and storage practices are followed to prevent this.

| Compound precipitates when added to aqueous assay buffer. | 1. Low aqueous solubility of the compound.2. Poor mixing technique. | 1. Lower the final concentration in the assay. Consider using a surfactant like Tween-20 if compatible with the assay.2. Add the small volume of DMSO stock to the larger volume of aqueous buffer while actively vortexing or stirring. |

References

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
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  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • MedChemExpress. (2025, May 13). Azetidin-3-ol hydrochloride-SDS.
  • Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO.
  • ChemSrc. (2025, November 2). Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • Fluorochem. (n.d.). azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride.
  • ChemDiv. (n.d.). Applications of DMSO.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine.
  • Benchchem. (n.d.). Best practices for preparing and storing Myricetin stock solutions in DMSO.
  • Aure Chemical. (n.d.). DMSO as Extraction Solvent: Applications in Chemical Processing and Purification.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Sigma-Aldrich. (2026, March 3). Safety Data Sheet - N-methyl-2-pyrrolidone.
  • Benchchem. (n.d.). Daunorubicin Hydrochloride: A Technical Guide to Solubility and Stability in DMSO.
  • ChemRadar. (n.d.). Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • TCI Chemicals. (2025, January 7). SAFETY DATA SHEET - Azetidin-3-ylmethanol Hydrochloride.
  • ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride.
  • Kozik, V. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • National Center for Biotechnology Information. (2025, April 14). PubChem Compound Summary for CID 1516505, Azetidin-3-one. PubChem. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Puranik, S. B., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). Azetidin-3-yl(phenyl)methanone hydrochloride (C10H11NO).
  • Sashiwa, H., et al. (2016, May 20). Dissolution of Chitosan in Dimethyl Sulfoxide by Salt Formation. ResearchGate.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

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Application

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride as a building block in drug discovery

Application Note: Strategic Incorporation of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride in Targeted Kinase Inhibitor Discovery Executive Rationale: The Azetidine Advantage in Medicinal Chemistry In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride in Targeted Kinase Inhibitor Discovery

Executive Rationale: The Azetidine Advantage in Medicinal Chemistry

In modern drug discovery, the transition from planar, lipophilic molecules to sp3-rich, polar frameworks is a proven strategy to improve clinical success rates. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4) represents a highly specialized building block designed for this exact paradigm .

As a Senior Application Scientist, I frequently advocate for the substitution of traditional piperidine or pyrrolidine rings with azetidines. The strained four-membered azetidine ring restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, it lowers the overall lipophilicity (logP) and increases metabolic stability against cytochrome P450-mediated oxidation. When coupled with a pyridin-4-yl ketone moiety, this building block provides a dual-purpose pharmacophore: the basic azetidine nitrogen serves as an optimal vector for nucleophilic functionalization, while the pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the hinge region of various kinase targets, most notably Interleukin-2-inducible T-cell kinase (ITK) .

Mechanistic Context: Targeting the ITK Signaling Cascade

ITK is a non-receptor tyrosine kinase highly expressed in T-cells, playing an indispensable role in T-cell receptor (TCR) signaling. Aberrant ITK activity is implicated in autoimmune diseases, inflammatory disorders, and T-cell malignancies. By utilizing azetidin-3-yl(pyridin-4-yl)methanone as a core fragment, researchers can synthesize 3-oxo-2,3-dihydropyridazine derivatives that selectively occupy the ITK ATP-binding pocket.

ITK_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase Phosphorylation TCR->Lck ZAP70 ZAP-70 Recruitment Lck->ZAP70 ITK ITK (Target) Signal Amplification ZAP70->ITK PLCg1 PLC-γ1 Activation ITK->PLCg1 Ca2 Intracellular Ca2+ Release PLCg1->Ca2 NFAT NFAT Nuclear Translocation Ca2->NFAT IL2 IL-2 Production & T-Cell Proliferation NFAT->IL2

ITK signaling cascade in T-cell activation and proliferation.

Synthetic Workflow and Experimental Logic

The synthesis of ITK inhibitors using this building block relies on a modular, two-stage functionalization. The hydrochloride salt of the azetidine ensures bench stability and prevents premature auto-condensation.

The workflow begins with the liberation of the free secondary amine, followed immediately by a Nucleophilic Aromatic Substitution (S_NAr) onto a halogenated heterocyclic core (e.g., 4-bromo-6-chloropyridazin-3(2H)-one). The second stage leverages the remaining halogen on the core for a Suzuki-Miyaura cross-coupling, allowing for rapid Structure-Activity Relationship (SAR) exploration.

Synthetic_Workflow BB Azetidin-3-yl(pyridin-4-yl)methanone HCl (Stable Building Block) FreeBase Free Base Generation (DIPEA, Mild Conditions) BB->FreeBase SnAr S_NAr Reaction (Pyridazinone Scaffold) FreeBase->SnAr Intermediate N-Alkylated Azetidine Intermediate SnAr->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acids) Intermediate->Suzuki Final Functionalized ITK Inhibitor Suzuki->Final

Modular synthetic workflow for ITK inhibitors using the azetidine building block.

Validated Protocols for Library Synthesis

Protocol A: Free-Basing and Nucleophilic Aromatic Substitution (S_NAr)

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the S_NAr reaction. We conduct this in a polar aprotic solvent (DMF) to maximize the nucleophilicity of the liberated azetidine.

Step-by-Step Methodology:

  • Preparation: Suspend Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (1.0 eq, 198.65 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add DIPEA (3.0 eq, 522 µL, 3.0 mmol) dropwise at 0 °C. Self-Validation: The suspension will transition to a clear, pale-yellow solution within 10 minutes, indicating successful liberation of the free amine.

  • Electrophile Addition: Add the electrophilic core, e.g., 4-bromo-6-chloropyridazin-3(2H)-one (1.1 eq, 1.1 mmol), in a single portion.

  • Heating: Elevate the reaction temperature to 80 °C and stir for 4 hours. Monitor via LC-MS. The strained nature of the azetidine ring enhances the s-character of the nitrogen lone pair, making it an excellent nucleophile despite the electron-withdrawing ketone nearby.

  • Workup: Quench the reaction with ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane) to afford the N-alkylated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: The presence of the pyridin-4-yl moiety can poison standard palladium catalysts via coordination. To circumvent this, we utilize Pd(dppf)Cl₂, a catalyst with a bidentate ligand (dppf) that tightly binds the palladium center, preventing catalyst deactivation by the substrate's pyridine nitrogen .

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the N-alkylated intermediate from Protocol A (1.0 eq, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol) and Potassium Carbonate (K₂CO₃) (2.5 eq, 1.25 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Self-Validation: The biphasic system ensures solubility of both the organic substrates and the inorganic base, which is critical for the transmetalation step of the catalytic cycle.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Filtration & Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute the filtrate with Ethyl Acetate (20 mL) and wash with brine (10 mL).

  • Isolation: Dry the organic layer, concentrate, and purify via preparative HPLC to yield the final targeted kinase inhibitor.

Quantitative Data Summaries

To ensure reproducibility, the following tables summarize the physicochemical profile of the building block and the expected optimization parameters for the described protocols.

Table 1: Physicochemical Profile of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

ParameterValueImplications for Drug Discovery
CAS Number 1823607-08-4Ensures precise procurement of the correct regioisomer.
Molecular Formula C₉H₁₁ClN₂OLow molecular weight (198.65 g/mol ) allows high ligand efficiency.
Topological Polar Surface Area (TPSA) 41.1 ŲExcellent membrane permeability profile.
Physical State Solid (HCl Salt)High bench stability; prevents degradation and auto-condensation.
H-Bond Acceptors / Donors 2 / 2 (as HCl salt)Optimal for hinge-binding interactions in kinase active sites.

Table 2: Reaction Optimization Metrics for S_NAr and Suzuki Workflows

Reaction StepBase / CatalystSolvent SystemTemp / TimeExpected YieldPurity (LC-MS)
S_NAr (Protocol A) DIPEA (3.0 eq)DMF (Anhydrous)80 °C / 4 h75 - 85%> 95%
Suzuki (Protocol B) K₂CO₃ / Pd(dppf)Cl₂1,4-Dioxane:H₂O (4:1)110 °C / 30 min (MW)65 - 80%> 98% (Post-prep HPLC)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86263266, Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride." PubChem, [Link].

  • RSC Advances. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." Royal Society of Chemistry, [Link].

Method

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride cross-coupling reaction conditions

Application Note: Advanced Cross-Coupling Strategies for Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride Executive Summary Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4) is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

Executive Summary

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4) is a highly versatile bifunctional building block in modern drug discovery. The azetidine ring provides a metabolically stable, conformationally restricted spacer, while the pyridyl-ketone moiety offers excellent hydrogen-bonding potential and improved aqueous solubility. However, performing cross-coupling reactions on this substrate presents distinct chemical challenges: the compound is supplied as a hydrochloride salt requiring precise in situ neutralization, and the secondary amine of the azetidine is sterically hindered, which can lead to competitive β-hydride elimination or catalyst poisoning by the basic pyridine nitrogen. This application note details field-proven methodologies for functionalizing this scaffold via Palladium-catalyzed Buchwald-Hartwig amination and tandem SNAr/Suzuki-Miyaura sequences.

Mechanistic Rationale & Catalyst Selection

When functionalizing the azetidine nitrogen, the choice of catalyst and base is the primary determinant of reaction success.

  • Base Equivalency & Causality: Because the substrate is an HCl salt, exactly 1.0 equivalent of base is consumed immediately to liberate the free amine. Therefore, cross-coupling protocols must employ an excess of base (typically 3.0 to 4.0 equivalents of Cs₂CO₃ or NaOtBu) to ensure sufficient basicity remains to drive the catalytic cycle—specifically, the deprotonation of the Pd-bound amine intermediate[1].

  • Catalyst Design: For sterically hindered secondary amines like azetidine, RuPhos Pd G3 and Pd₂(dba)₃/XPhos are the gold standards[1][2]. RuPhos features a large bite angle and an electron-rich dicyclohexylphosphine moiety, which dramatically accelerates the reductive elimination step, outcompeting unwanted β-hydride elimination. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at lower temperatures, preventing the thermal degradation often seen with strained azetidine rings[2].

  • Orthogonal Reactivity (SNAr): Alternatively, the liberated azetidine nitrogen acts as an excellent nucleophile in Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heteroaryl halides. This can be performed under mild conditions (DIPEA, DMF, RT), leaving halogenated sites on the electrophile intact for subsequent Suzuki-Miyaura cross-coupling[3].

Reaction Optimization Data

The following table summarizes the optimization of Buchwald-Hartwig N-arylation conditions for azetidine hydrochlorides coupling with electron-neutral aryl bromides.

EntryCatalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Conversion/Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPK₂CO₃ (3.0)DMF12045%High temperature led to partial degradation of the azetidine ring.
2Pd₂(dba)₃ / XPhosCs₂CO₃ (4.0)1,4-Dioxane10078%Reliable standard; required 4.0 eq base to fully neutralize the HCl salt and drive the cycle[1].
3 RuPhos Pd G3 NaOtBu (3.0) Toluene 85 92% Optimal. Fast reductive elimination; G3 precatalyst activated rapidly[2].
4RuPhos Pd G3Cs₂CO₃ (3.0)THF6588%Best for base-sensitive substrates; lower temperature minimized side reactions.

Workflow Visualization

G A Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride B In Situ Neutralization (Base: Cs2CO3, NaOtBu, or DIPEA) A->B C Pathway A: Buchwald-Hartwig N-Arylation B->C D Pathway B: SNAr Substitution (Heteroaryl Halides) B->D E RuPhos Pd G3 (5 mol%) Aryl Halide, Toluene, 85°C C->E F DIPEA, DMF, 0°C to RT Followed by Suzuki Coupling D->F G N-Aryl Azetidine Derivative E->G H N-Heteroaryl Azetidine Derivative F->H

Divergent cross-coupling workflows for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol utilizes RuPhos Pd G3 to achieve high-yielding N-arylation of the azetidine core, mitigating the risk of thermal degradation[2].

Materials:

  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (1.0 equiv, 0.5 mmol)

  • Aryl bromide or chloride (1.1 equiv, 0.55 mmol)

  • RuPhos Pd G3 (0.05 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, the aryl halide, RuPhos Pd G3, and NaOtBu. Causality: NaOtBu is highly hygroscopic; ambient moisture will quench the active Pd(0) species and hydrolyze the base, stalling the reaction prematurely.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene to the vial. Seal the vial tightly with a PTFE-lined crimp cap.

  • Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm). Self-Validation: The solution typically transitions from a pale yellow to a deep red/brown within the first 15 minutes, visually confirming the formation of the active Pd(0) species.

  • Monitoring: After 6-8 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-MS grade acetonitrile, and filter through a 0.2 µm syringe filter. Analyze via LC-MS. The mass of the free base starting material (m/z 163.08) should be completely consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane to Methanol, 95:5, due to the polarity of the pyridine ring).

Protocol B: Tandem SNAr and Suzuki-Miyaura Coupling

This protocol leverages the nucleophilicity of the liberated azetidine to perform an SNAr reaction on a di-halogenated heterocycle, followed by a Suzuki coupling[3].

Materials:

  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (1.0 equiv)

  • 4-Bromo-6-chloropyridazin-3(2H)-one (or similar heteroaryl halide) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Free-Basing and SNAr: To a stirred solution of the heteroaryl halide (1.0 equiv) and Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (1.0 equiv) in anhydrous DMF at 0 °C, add DIPEA (3.0 equiv) dropwise. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and scavenge the HCl generated during the SNAr process. Starting at 0 °C prevents exothermic degradation and limits unwanted side reactions.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor completion via TLC or LC-MS.

  • Isolation of Intermediate: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield the SNAr intermediate.

  • Suzuki-Miyaura Coupling: In a separate vial, combine the SNAr intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Coupling Execution: Degas the mixture with nitrogen for 10 minutes, then heat at 90 °C for 12 hours.

  • Final Workup: Cool, filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC or flash chromatography to yield the highly functionalized target compound.

Troubleshooting

  • Incomplete Conversion in Buchwald-Hartwig: If the reaction stalls at ~50% conversion, the most likely culprit is inadequate neutralization of the HCl salt, which leads to premature consumption of the base and subsequent catalyst poisoning. Ensure the base is strictly anhydrous and increase to 4.0 equivalents if necessary[1].

  • Dehalogenation Side-Products: If the aryl halide undergoes hydrodehalogenation instead of amination, it indicates that reductive elimination is too slow. Switch from Pd₂(dba)₃/XPhos to the RuPhos Pd G3 system, which forces the equilibrium toward the product[2].

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. 3

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry - ACS Publications. 2

  • The HaloTag as a general scaffold for far-red tunable chemigenetic indicators. Hersh Bhargava. 1

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

Introduction: The Emerging Potential of Azetidine Scaffolds The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1] Its unique confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Azetidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing importance in medicinal chemistry.[1] Its unique conformational properties and ability to introduce a three-dimensional character make it a valuable scaffold for developing novel therapeutics.[2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1] Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride combines this strained ring system with a pyridine moiety, a common feature in many bioactive molecules, suggesting a potential for interaction with various biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride for in vitro assays. Adherence to these guidelines is critical for ensuring experimental reproducibility, data integrity, and the accurate determination of biological activity. We will use a representative biochemical assay—a kinase inhibition assay—to illustrate the workflow from compound solubilization to final data generation.

PART 1: Compound Characterization and Pre-Assay Validation

Before initiating any screening or dose-response experiments, it is imperative to characterize the compound's fundamental physicochemical properties under assay-relevant conditions. Neglecting these steps can lead to misleading results due to compound precipitation, degradation, or other artifacts.

Physicochemical Properties

A summary of the known properties of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is presented below. This information is crucial for accurate stock solution preparation.

PropertyValueSource
CAS Number 1823607-08-4[3]
Molecular Formula C₉H₁₁ClN₂O[4][5]
Molecular Weight 198.65 g/mol [4][5]
Form Hydrochloride Salt[3]
Critical Pre-Assay Assessment: Solubility and Stability

The reliability of any in vitro assay is fundamentally dependent on the test compound remaining in solution and being stable throughout the experiment.[6]

A. Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This is highly relevant for most high-throughput screening applications.[7][8] A turbidimetric method is a common and efficient way to assess this property.[6]

Protocol: Turbidimetric Solubility Assay

  • Prepare Stock Solution: Accurately weigh and dissolve Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock in DMSO.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a clear-bottomed 96-well plate containing the chosen aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This maintains a consistent final DMSO concentration (e.g., 2%).

  • Incubation: Shake the plate for 1-2 hours at the intended assay temperature (e.g., 37°C).[6]

  • Measurement: Read the absorbance (optical density) of each well at a wavelength of 620-650 nm using a plate reader. A sharp increase in absorbance indicates the formation of precipitate.

  • Data Interpretation: The highest concentration that does not show a significant increase in turbidity is reported as the kinetic solubility limit.

Hypothetical Solubility Data:

Buffer SystemFinal DMSO (%)Temperature (°C)Kinetic Solubility (µM)
PBS, pH 7.41%25> 100
PBS, pH 7.41%3785
Kinase Assay Buffer1%3090

B. Chemical Stability Assessment

It is crucial to confirm that the compound does not degrade in the assay buffer over the time course of the experiment.[9] This is typically assessed by incubating the compound in the buffer and quantifying its concentration at various time points using LC-MS.

Protocol: Assay Buffer Stability Study

  • Prepare Solution: Dilute the 10 mM DMSO stock of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride into the final assay buffer to a concentration at or below its determined solubility limit (e.g., 50 µM).

  • Incubation: Incubate the solution at the intended assay temperature (e.g., 30°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

  • Quench and Store: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C or -80°C until analysis.[9]

  • Analysis: Analyze all samples in a single batch by LC-MS to determine the percentage of the parent compound remaining relative to the T=0 time point.

Hypothetical Stability Data (in Kinase Buffer, pH 7.4, 30°C):

Time (hours)% Parent Compound Remaining
0100%
199.5%
298.9%
498.1%
2492.5%

Causality Insight: Based on this hypothetical data, the compound is sufficiently stable for assays with incubation times up to 4 hours. For longer incubations (e.g., overnight), the observed degradation would need to be considered in the data interpretation.

PART 2: Core Protocols for In Vitro Assay Preparation

This section details the standardized procedures for preparing stock solutions and assay-ready plates for dose-response analysis.

Master Stock Solution Preparation

Accurate preparation of the master stock solution is the foundation of reliable concentration-response curves.

Protocol: 10 mM Master Stock Solution

  • Calculation: Calculate the mass of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (MW: 198.65 g/mol ) required.

    • Mass (mg) = 10 mM * Volume (L) * 198.65 g/mol

    • Example: For 1 mL (0.001 L) of a 10 mM stock, Mass = 0.010 mol/L * 0.001 L * 198.65 g/mol = 0.0019865 g = 1.99 mg .

  • Weighing: On a calibrated analytical balance, accurately weigh slightly more than the calculated mass of the compound powder into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the final 10 mM concentration. Vortex vigorously for several minutes until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.[10]

  • Storage: Aliquot the master stock into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C, protected from light. For most compounds in DMSO, storage at -20°C is suitable for 1-6 months.

Serial Dilution for Dose-Response Curves

Creating a dilution series requires careful planning to ensure accuracy and to minimize the final concentration of the solvent (e.g., DMSO), which can be toxic to cells or interfere with enzymes at concentrations typically above 0.5-1%.[12]

Protocol: Preparation of an 11-Point Dose-Response Plate

This protocol describes the preparation of a dilution series for testing in a 384-well plate format.

  • Intermediate Dilution Plate:

    • In a 96-well plate (the "intermediate plate"), add 50 µL of 100% DMSO to wells in columns 2 through 11.

    • Add 100 µL of the 10 mM master stock solution to the first well of column 1. Add 50 µL to the second well of column 1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10 after mixing.

    • Column 11 will contain only DMSO and will serve as the vehicle control.

    • This creates a plate with a range of concentrations ready for final dilution into the assay.

  • Assay Plate Preparation ("Stamping"):

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) from the intermediate plate to the corresponding wells of the 384-well assay plate, which will contain the assay buffer and other reagents.

    • This "stamping" step ensures that the final DMSO concentration in the assay remains low. For example, a 1 µL stamp into a final assay volume of 50 µL results in a 2% DMSO concentration. A 0.5 µL stamp into 50 µL results in a 1% DMSO concentration.

Example Dilution Scheme Table:

StepPlateActionResulting Concentration (Top of Series)
1Master Stock Tube1.99 mg in 1 mL DMSO10 mM
2Intermediate Plate (Well A1)Add 100 µL of 10 mM Stock10 mM
3Assay Plate (Well A1)Stamp 0.5 µL into 50 µL final volume100 µM
4Assay Plate (Well B1)(From 1:2 dilution)50 µM
............
13Assay Plate (Well K1)(From 10th dilution)~0.098 µM
14Assay Plate (Well L1)(DMSO only stamp)0 µM (Vehicle Control)

PART 3: Application in a Model Assay System

To illustrate the use of the prepared compound, we describe a hypothetical Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay. This technology is widely used in drug discovery for its robustness and high-throughput compatibility.[3]

Workflow Overview

The overall process from compound preparation to data analysis is a sequential workflow designed to ensure accuracy and efficiency.

G cluster_prep Compound Preparation cluster_assay In Vitro Assay Execution cluster_data Data Acquisition & Analysis A Weigh Compound B Prepare 10 mM Master Stock in DMSO A->B C Create Serial Dilution Plate (Intermediate) B->C E Stamp Compound from Intermediate Plate C->E D Dispense Kinase & Substrate to Assay Plate D->E F Incubate (Kinase Reaction) E->F G Add Detection Reagents F->G H Incubate (Detection) G->H I Read Plate (HTRF Reader) H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve & Calculate IC50 J->K

Fig 1. Overall experimental workflow.
Principle of the HTRF Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu³⁺) cryptate-labeled antibody detects the phosphorylated product, bringing it into close proximity with a second fluorophore (e.g., d2 or XL665) on the substrate. When the substrate is phosphorylated, excitation of the europium donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase by the compound prevents this process, leading to a decrease in the FRET signal.

G cluster_uninhibited No Inhibition cluster_fret FRET Signal cluster_inhibited Inhibition cluster_nofret No FRET Signal K Kinase PS P-Substrate-Acceptor K->PS Phosphorylation S Substrate-Acceptor S->K ATP ATP ATP->K Ab Antibody-Donor K2 Kinase S2 Substrate-Acceptor ATP2 ATP I Inhibitor (Test Compound) I->K2 Ab2 Antibody-Donor

Fig 2. Principle of HTRF kinase assay.
Experimental Protocol: HTRF Kinase Assay

All steps should be performed on ice unless otherwise noted.

  • Prepare Reagents: Prepare kinase reaction buffer, kinase solution, and substrate/ATP solution according to the manufacturer's recommendations.

  • Assay Plate Preparation:

    • To a 384-well low-volume white plate, add 5 µL of the kinase solution.

    • Add 0.5 µL of the compound dilutions from the intermediate plate (prepared in section 2.2) to the appropriate wells. The final well for the vehicle control receives 0.5 µL of DMSO.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction. The final volume is 10.5 µL.

  • Incubation: Seal the plate and incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detect: Add 10 µL of the HTRF detection buffer containing the Eu³⁺-labeled antibody and stop solution (e.g., EDTA).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Read Plate: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

Data Analysis
  • Calculate HTRF Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal and multiply by 10,000.

    • Ratio = (Signal_665nm / Signal_620nm) * 10,000

  • Calculate Percent Inhibition: Normalize the data using the vehicle (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh))

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

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  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 253-263.[11]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]10]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(10), 1185-1194.[7]

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  • ChemSrc. (2025, November 2). Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Retrieved from [Link]3]

  • (No Source)
  • Singh, G., & Dhiman, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115.[1]

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  • Evotec. (n.d.). Turbidimetric Solubility. Retrieved from [Link]6]

  • ChemRadar. (n.d.). Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9. Retrieved from [Link]4]

  • ChemRadar. (n.d.). Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9 | Regulatory Information. Retrieved from [Link]5]

  • (No Source)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

Welcome to the Technical Support Center for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride . As a building block and pharmacological intermediate, this compound features a unique dual-nitrogen pharmacophore: a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride .

As a building block and pharmacological intermediate, this compound features a unique dual-nitrogen pharmacophore: a highly basic secondary amine (azetidine) and a weakly basic aromatic amine (pyridine). While formulated as a hydrochloride (HCl) salt to maximize aqueous solubility, researchers frequently encounter unexpected precipitation during assay preparation, formulation, or organic synthesis.

This guide is engineered to help you diagnose the root cause of these solubility failures and implement field-proven, mechanistically sound solutions.

Part 1: Diagnostic Workflow for Solubility Failures

Before adjusting your protocols, you must identify whether your precipitation is driven by solvent incompatibility, pH-induced phase changes, or ionic equilibria disruptions.

G Start Incomplete Dissolution or Precipitation of Azetidin-3-yl(pyridin-4-yl)methanone HCl Solvent Identify Solvent System Start->Solvent Organic Organic Solvents (DCM, EtOAc, THF) Solvent->Organic Aqueous Aqueous Media (Buffers, Saline, SGF) Solvent->Aqueous OrgFix Salt Lattice Incompatibility: Convert to free base via liquid-liquid extraction before use Organic->OrgFix AqCheck Evaluate pH and [Cl-] Aqueous->AqCheck HighpH pH > 6.5 (Physiological Buffers) AqCheck->HighpH HighCl High Chloride > 0.1M (PBS, Normal Saline, SGF) AqCheck->HighCl FixpH Free Base Precipitation: Lower pH, add co-solvents, or use surfactants HighpH->FixpH FixCl Common Ion Effect: Switch to non-chloride vehicle (e.g., D5W, Acetate buffer) HighCl->FixCl

Diagnostic workflow for troubleshooting azetidin-3-yl(pyridin-4-yl)methanone HCl solubility.

Part 2: Core Troubleshooting Q&A

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a dual-factor failure caused by pH-induced free base precipitation and the common ion effect .

  • pH Effect: Weak bases exhibit a highly pH-dependent solubility profile. Above a critical pH threshold ( pHmax​ ), the thermodynamically stable solid phase shifts from the highly soluble ionized salt to the poorly soluble free base[1]. At pH 7.4, the pyridine moiety (pKa ~5.2) is deprotonated. This loss of charge drastically reduces the molecule's hydration capacity, leading to rapid supersaturation and precipitation[2].

  • Common Ion Effect: PBS contains approximately 137 mM NaCl. The high background concentration of chloride ions ( Cl− ) forces the dissolution equilibrium of the hydrochloride salt to the left ( Ksp​=[Drug+][Cl−] ), artificially suppressing its solubility[3]. Slightly soluble hydrochlorides are notoriously sensitive to this effect[4].

Q2: How can I experimentally verify whether my precipitate is the free base or the intact HCl salt? A: You can validate the identity of the precipitate using a simple, self-validating pH-shift test.

  • The Test: Isolate the precipitate via centrifugation. Resuspend half of the pellet in 0.1 M HCl and the other half in deionized (DI) water.

  • Causality: If the pellet dissolves rapidly in 0.1 M HCl, the precipitate was the free base (the acid reprotonated the pyridine ring, restoring solubility). If the pellet remains insoluble in 0.1 M HCl but dissolves seamlessly in DI water, the precipitate was the intact HCl salt that crashed out due to the common ion effect in your original buffer[5].

Q3: How do I optimize my formulation for in vivo dosing without triggering precipitation? A: You must bypass the thermodynamic limitations of the HCl salt in physiological media. Avoid chloride-rich vehicles like Normal Saline (0.9% NaCl). Instead, utilize a non-chloride vehicle such as 5% Dextrose in Water (D5W) to eliminate the common ion effect. If pH-induced precipitation persists, formulate with a solubilizer (e.g., 10% HP- β -CD or 5% Solutol HS15) to encapsulate the un-ionized free base[6]. Alternatively, converting the compound to a mesylate or phosphate salt can provide kinetic advantages during dissolution[5].

Part 3: Quantitative Physicochemical Drivers

To make informed formulation decisions, you must understand the quantitative parameters governing this molecule's behavior in solution.

ParameterEstimated ValueMechanistic Impact on Solubility
Azetidine pKa​ ~10.4Remains protonated at physiological pH; serves as the primary driver of baseline aqueous solubility.
Pyridine pKa​ ~5.2Deprotonates at pH 7.4. The loss of this secondary charge reduces polarity, triggering precipitation in neutral buffers.
pHmax​ ~6.0 - 6.5The critical inflection point. Above this pH, the free base becomes the solubility-limiting solid phase in equilibrium with the solution[7].
Ksp​ (HCl salt) Suppressed in >0.1MCl− High chloride media (e.g., Simulated Gastric Fluid, PBS) will prematurely cap the maximum achievable concentration[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Determination of the Thermodynamic pH-Solubility Profile (Shake-Flask Method)

To rationally design an assay buffer, you must map the exact pHmax​ of your specific batch. This protocol ensures thermodynamic equilibrium is reached and validates the solid phase.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0 in 1.0 pH unit increments. Ensure no chloride salts are used to adjust ionic strength.

  • Saturation: Add an excess amount of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (approx. 15 mg) to 1 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Vortex for 1 minute, then incubate in a thermoshaker at 25°C at 800 RPM for 48 hours. Note: Weak bases can form supersaturated solutions that take >24 hours to crash out; 48 hours ensures true thermodynamic equilibrium[2].

  • pH Verification: Measure and record the final pH of the suspension. Causality check: The dissolution of the basic salt will actively alter the buffer's pH; always plot solubility against the final, not initial, pH[1].

  • Separation & Quantification: Centrifuge the vials at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to saturate filter binding sites). Quantify the dissolved compound using HPLC-UV.

  • Solid-Phase Validation: Recover the residual solid from the pellet, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

    • Self-Validation: If the diffractogram matches the bulk API, solubility is limited by the salt's Ksp​ . If a new crystalline pattern emerges at higher pHs, you have successfully identified the free-base transition point[7].

Protocol B: Free-Basing and Solvent Exchange for Organic Synthesis

If you are using this compound as a building block for amide coupling or cross-coupling reactions, the HCl salt lattice will render it insoluble in aprotic organic solvents (DCM, THF). You must break the salt bridge first.

  • Aqueous Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of deionized water in a separatory funnel.

  • Controlled Deprotonation: Slowly add saturated aqueous NaHCO3​ dropwise under continuous swirling until the aqueous phase reaches pH 8.5 - 9.0.

    • Mechanism: This selectively deprotonates the pyridine ring and neutralizes the azetidine, forcing the lipophilic free base out of the aqueous phase.

  • Extraction: Extract the milky aqueous layer with 3 x 15 mL of Dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers and wash with 10 mL of brine to remove residual water. Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or amorphous solid.

  • Validation Check: Attempt to dissolve 5 mg of the resulting product in 1 mL of dry THF. It should dissolve instantly, confirming the successful destruction of the ionic crystal lattice, rendering the amine ready for downstream synthesis.

Sources

Optimization

Technical Support Center: Synthesis of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical development. Authored for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical development. Authored for researchers and drug development professionals, this document offers practical, field-tested advice to enhance yield, purity, and overall process efficiency.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: After the reaction of N-Boc-azetidine-3-carbonitrile with 4-pyridylmagnesium bromide, TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Causes & Solutions:

  • Grignard Reagent Inactivity: The 4-pyridylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared Grignard reagent or a high-quality commercial solution. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Reaction Temperature: The addition of the Grignard reagent is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control exothermicity. However, after the addition is complete, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Poor Solubility of Starting Materials: The N-Boc-azetidine-3-carbonitrile may not be fully soluble in the reaction solvent at low temperatures. Consider using a co-solvent system, such as THF/toluene, to improve solubility.

Experimental Protocol: Grignard Reagent Quality Check

A simple titration can be used to determine the concentration of active Grignard reagent.

  • Accurately weigh ~100 mg of iodine into a dry flask under an inert atmosphere.

  • Add 2-3 mL of anhydrous THF and stir until the iodine dissolves.

  • Slowly add the Grignard reagent solution dropwise until the purple color of the iodine disappears.

  • The volume of Grignard reagent added can be used to calculate its molarity.

Issue 2: Formation of Significant Side Products

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in the LC-MS, indicating the formation of impurities.

Potential Causes & Solutions:

  • Dimerization of the Grignard Reagent: This can occur if the reaction temperature is too high or if the Grignard reagent is added too quickly. Maintain a low temperature during the addition and add the reagent dropwise.

  • Reaction with the Boc-Protecting Group: While generally stable, the Boc group can be cleaved under certain conditions, leading to side reactions. Ensure the reaction is worked up under neutral or slightly basic conditions before proceeding to the acidic deprotection step.

  • Ring-Opening of the Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack, especially under harsh conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.

Visualization: Potential Side Reactions

side_reactions SM N-Boc-azetidine-3-carbonitrile P Desired Product SM->P Desired Reaction SP2 Ring-Opened Product SM->SP2 Ring Opening GR 4-Pyridylmagnesium Bromide GR->P SP1 Dimerized Pyridine GR->SP1 Dimerization

Caption: Potential side reaction pathways during synthesis.

Issue 3: Difficulty in Product Isolation and Purification

Symptom: The product is difficult to crystallize from the reaction mixture, or the isolated solid is impure.

Potential Causes & Solutions:

  • Incomplete Deprotection: The Boc group may not be fully removed, resulting in a mixture of the protected and deprotected product. Monitor the deprotection step by TLC or LC-MS and ensure sufficient reaction time.

  • Residual Solvents: The final product may retain solvents used during the workup or purification. Ensure the product is thoroughly dried under vacuum.

  • Formation of Diastereomers or Enantiomers: If chiral centers are present and not controlled, a mixture of stereoisomers may be formed, which can complicate purification. Chiral chromatography may be necessary in such cases.

Experimental Protocol: Optimized Crystallization

  • After the aqueous workup, concentrate the organic layer containing the free base of the product under reduced pressure.

  • Dissolve the resulting oil in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • If the product does not precipitate immediately, try cooling the solution to 0-4 °C or adding a seed crystal.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Issue 4: Inconsistent Yields

Symptom: The final yield of the hydrochloride salt varies significantly between batches, even when following the same procedure.

Potential Causes & Solutions:

  • Variability in Reagent Quality: The quality of starting materials, especially the Grignard reagent and the N-Boc-azetidine-3-carbonitrile, can impact the yield. Use reagents from a reliable source and consider in-house quality control.

  • Atmospheric Moisture: The reaction is highly sensitive to moisture. Ensure all equipment is properly dried and that the reaction is carried out under a strictly inert atmosphere.

  • Inconsistent Workup Procedure: The pH of the aqueous workup and the efficiency of the extraction can affect the yield. Standardize the workup procedure and ensure consistent phase separation.

Visualization: Troubleshooting Flowchart

troubleshooting_flowchart Start Low Yield or Impure Product Check_SM Verify Starting Material Quality Start->Check_SM Check_SM->Start SM Poor Quality Check_Reaction Optimize Reaction Conditions (Temp, Time, Atmosphere) Check_SM->Check_Reaction SM OK Check_Reaction->Start Sub-optimal Conditions Check_Workup Standardize Workup & Purification Check_Reaction->Check_Workup Conditions Optimized Check_Workup->Start Inconsistent Procedure Success Optimized Yield & Purity Check_Workup->Success Procedure Standardized

Caption: A logical flowchart for troubleshooting synthesis issues.

Data Summary

ParameterRecommended RangeRationale
Reaction Temperature-78 °C to RTControls exothermicity and minimizes side reactions.
Reaction Time2-12 hoursEnsure complete conversion; monitor by TLC/LC-MS.
Molar Ratio (Grignard:CN)1.1:1 to 1.5:1A slight excess of the Grignard reagent ensures complete conversion.
Deprotection AgentHCl in dioxane/EtOAcEfficiently removes the Boc group to yield the hydrochloride salt.
Crystallization SolventIsopropanol/EthanolProvides good solubility for the free base and promotes crystallization of the salt.

References

  • Synthesis of Azetidin-3-yl(pyridin-4-yl)methanone. Organic Syntheses. [Link]

  • Azetidine derivatives and their use as therapeutic agents.
  • Grignard Reagents: New Developments. Chemical Reviews. [Link]

Troubleshooting

Technical Support Center: Preventing Degradation of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to prevent the degradation of azetidin-3-yl(pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to prevent the degradation of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in aqueous environments.

Mechanistic Deep Dive: The Vulnerability of the Azetidine Core

Handling azetidin-3-yl(pyridin-4-yl)methanone hydrochloride requires a precise understanding of its structural liabilities. The molecule features a highly strained four-membered azetidine ring linked via a carbonyl group to an electron-withdrawing pyridine ring.

  • Azetidinium Ion Activation: The azetidine nitrogen is basic (pKa ~10.4). In acidic or physiological aqueous environments, it exists predominantly as a protonated azetidinium ion. This protonation draws electron density away from the adjacent C2 and C4 carbons, making them highly electrophilic[1].

  • Hydrolytic Ring-Opening: The inherent ring strain of the azetidine core (approximately 26 kcal/mol) makes it uniquely susceptible to decomposition pathways not observed in larger heterocycles[2]. When exposed to water—especially under acidic conditions—the activated azetidinium ion undergoes rapid nucleophilic attack by water molecules. This cleaves the C-N bond, relieving the ring strain and resulting in acyclic degradation products[3].

  • Buffer-Mediated Nucleophilic Attack: Primary amine buffers act as strong nucleophiles. They can directly attack the strained azetidine ring at physiological pH, leading to covalent adduct formation and rapid, irreversible loss of the parent compound[4].

StabilityWorkflow Compound Azetidin-3-yl(pyridin-4-yl)methanone HCl Acidic Acidic Media (pH < 5) Compound->Acidic NucBuff Nucleophilic Buffers (Tris) Compound->NucBuff Basic Basic Media (pH > 9) Compound->Basic Optimal HEPES/MOPS (pH 6.5-7.5) Compound->Optimal Azetidinium Azetidinium Ion Formation Acidic->Azetidinium Protonation NucAttack Nucleophilic Attack NucBuff->NucAttack Buffer Reactivity Precip Free Base Precipitation Basic->Precip Deprotonation Stable Intact Azetidine Core Optimal->Stable Minimizes Strain RingOpen Hydrolytic Ring-Opening Azetidinium->RingOpen H2O Hydrolysis Azetidinium->NucAttack Accelerates

Logical relationships of azetidin-3-yl(pyridin-4-yl)methanone degradation and stabilization.

Symptom-Based Troubleshooting FAQs

Q: I am observing a rapid loss of peak area in my LC-MS assay at pH 4.0, but no precipitation is visible. What is happening? A: You are observing acid-catalyzed hydrolytic ring-opening. At pH 4.0, both the azetidine and the pyridine ring (pKa ~5.2) are fully protonated. The electron-withdrawing nature of the protonated pyridine, combined with azetidinium ion formation, makes the ring highly susceptible to hydrolysis[3]. Shift your assay to a less acidic pH (ideally 6.5–7.5).

Q: My compound is stable in pure water, but degrades within hours in my biological assay buffer at pH 7.4. Why? A: Your assay buffer likely contains a nucleophilic component, such as Tris (a primary amine) or high concentrations of phosphate. Nucleophiles readily attack the strained azetidine ring, mimicking an intramolecular decomposition pathway[4]. Switch to a sterically hindered, non-nucleophilic "Good's buffer" like HEPES or MOPS.

Q: When I adjust the pH of my stock solution to 9.5 to neutralize the hydrochloride salt, the solution turns cloudy. Is the compound degrading? A: This is likely free base precipitation, not degradation. The hydrochloride salt ensures aqueous solubility. By raising the pH above the azetidine's pKa (~10.4), you deprotonate the amine, generating the neutral free base, which has significantly lower aqueous solubility.

Buffer Compatibility Matrix

To prevent experimental artifacts, consult the following quantitative summary of buffer compatibilities before designing your assay.

Buffer SystempH RangeNucleophilicityExpected Stability (T1/2)Recommendation
0.1 M HCl 1.0Low< 1 HourAvoid. Rapid acid-catalyzed ring opening[3].
Acetate 4.0 - 5.5LowHoursAvoid. Protonation accelerates hydrolysis.
Tris-HCl 7.0 - 8.5High (Primary Amine)Hours to DaysAvoid. Direct nucleophilic attack on the azetidine core.
Phosphate (PBS) 7.0 - 7.6ModerateDaysUse with Caution. Acceptable for short assays (<4h).
HEPES / MOPS 6.5 - 7.5Very Low (Sterically Hindered)WeeksHighly Recommended. Minimizes reactivity and strain.

Self-Validating Protocol: Aqueous Stability & Forced Degradation Profiling

To empirically isolate buffer-induced nucleophilic degradation from baseline aqueous hydrolysis, implement the following self-validating workflow.

Step 1: Primary Stock Preparation

  • Action: Dissolve the lyophilized powder in anhydrous LC-MS grade DMSO to a concentration of 10 mM.

  • Causality: The hydrochloride salt is highly hygroscopic. Using anhydrous DMSO prevents premature hydrolytic activation of the azetidine core during long-term storage at -80°C.

Step 2: Matrix Preparation (The Self-Validating System)

  • Action: Prepare three parallel test matrices:

    • Test Matrix: 50 mM HEPES, pH 7.4 (Target assay condition).

    • Negative Control: Pure LC-MS grade water (Establishes the baseline hydrolysis rate).

    • Positive Control: 0.1 M HCl (Forces maximum azetidinium formation and rapid ring-opening)[3].

Step 3: Spiking and Incubation

  • Action: Dilute the 10 mM DMSO stock 1:100 into each matrix (final concentration: 100 µM, 1% DMSO). Incubate at 37°C in a thermomixer.

  • Causality: Maintaining a low DMSO concentration ensures the dielectric constant of the mixture mimics true aqueous biological conditions, providing accurate degradation kinetics.

Step 4: Kinetic Sampling and Quenching

  • Action: Extract 50 µL aliquots at T=0, 1h, 4h, and 24h. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: The ice-cold organic solvent instantly precipitates buffer salts and drops the kinetic energy of the system, effectively "freezing" the degradation profile for accurate LC-MS/MS quantification.

Step 5: LC-MS/MS Analysis & Validation

  • Action: Monitor the disappearance of the parent mass ([M+H]+ ≈ 163.09 m/z).

  • Validation Check: The T=0 samples across all matrices must show identical peak areas. The 0.1 M HCl positive control must show >80% degradation by T=24h[3]. If the HEPES matrix shows degradation while the water control remains stable, an undetected nucleophile is present in your buffer or labware.

References

  • Title: . Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title:. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

An authoritative guide to developing and troubleshooting a stability-indicating HPLC method for the analysis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Welcome to the technical support center for the HPLC ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to developing and troubleshooting a stability-indicating HPLC method for the analysis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Welcome to the technical support center for the HPLC analysis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chromatographic principles to empower you to solve challenges independently. We will explore a systematic approach to method development, address common troubleshooting scenarios, and answer frequently asked questions, ensuring your method is robust, reliable, and compliant with regulatory expectations.

Section 1: Understanding the Analyte - The Key to a Successful Method

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a molecule presenting specific analytical challenges. Its structure, containing both a pyridine and an azetidine ring, dictates its behavior in a reversed-phase HPLC system.[1][2]

  • Polarity and Basicity: The presence of two basic nitrogen atoms (in the pyridine and azetidine moieties) means the molecule is highly polar and will carry a positive charge in acidic mobile phases. This characteristic is central to our method development strategy. While this charge can be leveraged, it also presents a risk of interaction with residual silanol groups on the silica backbone of many C18 columns, a primary cause of peak tailing.[3][4]

  • UV Absorbance: The pyridinyl-methanone chromophore provides strong UV absorbance, making UV detection a suitable choice for quantification. An initial UV scan is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Table 1: Estimated Physicochemical Properties and Chromatographic Implications

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₁₁ClN₂O[5]---
pKa Two basic centers (Pyridine ~5-6, Azetidine ~10-11)To ensure a consistent ionic state and prevent peak tailing, the mobile phase pH should be controlled and set at least 2 pH units below the lowest pKa (i.e., pH < 3.5).[6]
LogP Low (hydrophilic)The compound may have low retention on standard C18 columns. Strategies to increase retention may be necessary, such as using a lower percentage of organic solvent or a different stationary phase.[7]
UV λ-max ~254-275 nm (estimated from pyridinyl chromophore)Provides a suitable wavelength for detection with good sensitivity. This should be experimentally confirmed.

Section 2: The Method Development Workflow

A systematic approach is critical to developing a robust and reliable HPLC method. The following workflow outlines a logical progression from initial screening to final optimization.

HPLC_Workflow start 1. Define Method Goals (Assay, Impurity Profile, Stability-Indicating) screening 2. Initial Screening (C18 Column, ACN/Water Gradient, 0.1% Formic Acid) start->screening evaluation 3. Evaluate Results (Retention, Peak Shape, Resolution) screening->evaluation poor_retention Poor Retention? (k < 2) evaluation->poor_retention Check bad_shape Bad Peak Shape? (Tailing > 1.5) evaluation->bad_shape Check low_resolution Low Resolution? (Rs < 2.0) evaluation->low_resolution Check retention_sol Decrease Organic % Use a HILIC or Polar-Embedded Column poor_retention->retention_sol Yes optimization 4. Fine-Tune & Optimize (Flow Rate, Temperature, Gradient) poor_retention->optimization No shape_sol Lower Mobile Phase pH (e.g., pH 2.5) Use High-Purity (Type B) Silica Column Add Triethylamine (TEA) as a silanol blocker (last resort) bad_shape->shape_sol Yes bad_shape->optimization No resolution_sol Optimize Gradient Slope Change Organic Modifier (ACN vs. MeOH) Try a Different Stationary Phase (e.g., Phenyl-Hexyl) low_resolution->resolution_sol Yes low_resolution->optimization No retention_sol->optimization shape_sol->optimization resolution_sol->optimization validation 5. Method Validation (ICH Q2(R2) Guidelines) optimization->validation

Caption: A logical workflow for HPLC method development and optimization.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during method development for azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Q1: My analyte peak is showing significant tailing (asymmetry factor > 1.5). What is the cause and how can I fix it?

A1: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the column packing.[3][4]

  • Underlying Cause: At a mobile phase pH between roughly 4 and 7, your analyte is positively charged, and the most acidic silanols are negatively charged, creating a strong ionic interaction that delays a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions, in order of preference:

    • Lower the Mobile Phase pH: Adjust the pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. At this low pH, the vast majority of silanol groups are protonated (neutral), eliminating the ionic interaction and dramatically improving peak shape.[8]

    • Verify Column Quality: Ensure you are using a modern, high-purity, "Type B" silica column. These columns have a much lower concentration of acidic silanol groups compared to older "Type A" silica.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the silanol groups and improve peak symmetry. However, be mindful of buffer solubility in the organic modifier.[9]

    • Consider a Different Stationary Phase: A column with a polar-embedded group or an alternative chemistry like a phenyl-hexyl phase can offer different selectivity and reduced silanol interactions.

Q2: The analyte peak is eluting very early, close to the solvent front (low retention factor, k < 2). How do I increase its retention time?

A2: Poor retention is a common issue for polar compounds in reversed-phase chromatography.[7] The goal is to increase the interaction between your analyte and the nonpolar stationary phase.

  • Underlying Cause: Your analyte is highly polar and "prefers" the polar mobile phase over the nonpolar C18 stationary phase, so it travels through the column quickly.

  • Solutions:

    • Decrease the Organic Modifier Percentage: This is the most effective way to increase retention in reversed-phase HPLC.[6][10] Reducing the amount of acetonitrile or methanol in your mobile phase makes it more polar, driving the analyte onto the stationary phase for longer.

    • Use a 100% Aqueous Stable Column: If very low organic percentages are needed (<5%), ensure your C18 column is designed for these conditions (e.g., AQ-type, polar-endcapped, or polar-embedded). Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to drastic loss of retention.

    • Consider HILIC: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for highly polar compounds.[11][12] HILIC uses a polar stationary phase and a high-organic mobile phase.

Q3: I can't separate the main analyte peak from a closely eluting impurity/degradant. How can I improve the resolution?

A3: Achieving adequate resolution (Rs > 2.0) is critical for a stability-indicating method. Resolution is a function of efficiency (N), selectivity (α), and retention (k).[10][13] Since you likely have sufficient retention (if not, see Q2), the focus should be on improving selectivity and efficiency.

  • Underlying Cause: The impurity and the main analyte have very similar interactions with the current stationary and mobile phases.

  • Solutions:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) is one of the most powerful ways to alter selectivity.[14][15] These solvents have different properties; methanol is a better proton donor, while acetonitrile is a better proton acceptor, leading to different interactions with the analyte and impurity.

    • Modify the Stationary Phase: If changing the mobile phase isn't enough, switch to a column with a different chemistry. A Phenyl-Hexyl column, for instance, can provide unique π-π interactions with the pyridine ring, potentially resolving it from impurities that lack this feature.[15]

    • Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair. This gives more time for the separation to occur.

    • Increase Efficiency: While less impactful on selectivity, increasing efficiency can sharpen peaks and improve resolution. This can be achieved by using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.[14][15][16]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for developing a method for this compound?

A: A good starting point for a screening run would be:

Table 2: Recommended Initial HPLC Screening Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (High-purity silica)The industry workhorse; provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure analyte protonation and suppress silanol activity.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Detection UV Diode Array Detector (DAD/PDA) at 260 nmAllows for peak purity analysis and confirmation of λ-max.
Injection Vol. 5 µLA small volume to minimize potential peak distortion from the injection solvent.

Q: How do I set up a forced degradation study to ensure my method is stability-indicating?

A: Forced degradation (or stress testing) is essential to demonstrate that your method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[17][18] As per ICH guidelines, you should expose the analyte to several conditions, aiming for 5-20% degradation.[19][20][21]

  • Protocol: Forced Degradation Stress Testing

    • Prepare Stock Solution: Prepare a solution of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in a 50:50 mixture of water and acetonitrile at approximately 1 mg/mL.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Pull time points at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Pull time points at 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster). Neutralize with HCl before injection.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Protect from light. Pull time points at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid API and the stock solution in an oven at 60-80 °C. Analyze at 24 and 48 hours.

    • Photolytic Degradation: Expose the solid API and the stock solution to light in a photostability chamber (ICH Q1B guidelines). Analyze after a specified exposure period.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Use a PDA/DAD detector to check for peak purity.

Q: What validation parameters are required for this method according to ICH guidelines?

A: According to ICH Q2(R2) guidelines, a quantitative impurity method or an assay method requires validation of several key performance characteristics.[22][23][24]

Table 3: Key ICH Q2(R2) Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995 for the analyte peak in stressed samples. No co-elution at the analyte retention time.
Linearity To show that results are directly proportional to the concentration of the analyte in a given range.Correlation coefficient (r²) ≥ 0.999.[25]
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[25]
Precision To measure the degree of agreement among individual test results (Repeatability and Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.[25]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters pass under varied conditions (e.g., ±0.1 pH unit, ±2°C, ±5% organic modifier). RSD ≤ 3%.[25]

References

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, April 3). Chromatography Online.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation in HPLC Methods. (2010, June 15). Scribd.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc..
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • How to Optimize Your Reversed Phase Chromatography. SelectScience.
  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. (2025, November 2). Chemsrc.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025, August 17). ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.

Sources

Troubleshooting

Technical Support Center: Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride Crystallization

Welcome to the Technical Support Center for the isolation and purification of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4). This intermediate is frequently synthesized via the acidic deprotectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4). This intermediate is frequently synthesized via the acidic deprotection of Boc-protected precursors (such as tert-butyl 3-isonicotinoylazetidine-1-carboxylate)[1].

Because it is a highly polar hydrochloride salt, isolating this molecule with >99.5% purity presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals with field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to eliminate impurity retention during crystallization.

Diagnostic Workflow: Identifying Impurity Retention Mechanisms

Before altering your process parameters, you must identify how the impurities are entering your product. Impurities in pharmaceutical crystallizations typically manifest through three mechanisms: surface adsorption, lattice inclusion (often via oiling out), or solid solutions[2]. Use the diagnostic matrix below to determine your corrective action.

ImpurityTroubleshooting Start Analyze Impurity Profile (HPLC/XRPD) StructSimilar Structurally Similar Impurity? Start->StructSimilar SolidSol Solid Solution Mechanism StructSimilar->SolidSol Yes NonStruct Unrelated Impurity (e.g., Precursors) StructSimilar->NonStruct No Action1 Change Solvent System or Form Hydrate SolidSol->Action1 Surface Surface Adsorption / Agglomeration NonStruct->Surface High Wash Clearance Inclusion Lattice Inclusion / Oiling Out (LLPS) NonStruct->Inclusion Low Wash Clearance Action2 Optimize Washing & Reslurry Protocol Surface->Action2 Action3 Slower Cooling Rate & Seed Crystals Inclusion->Action3

Decision matrix for diagnosing impurity retention mechanisms in hydrochloride salt crystallizations.

Troubleshooting FAQs

Q1: My product is "oiling out" instead of crystallizing during anti-solvent addition, and the final solid is highly impure. Why does this happen?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). When an anti-solvent (e.g., ethyl acetate) is added too rapidly to a polar solution (e.g., methanol) containing the azetidin-3-yl(pyridin-4-yl)methanone HCl salt, the local supersaturation spikes. Instead of overcoming the high activation energy required for crystal nucleation, the system separates into a solvent-rich phase and a dense, solute-rich liquid phase (the "oil").

This oil acts as an excellent universal solvent, aggressively scavenging unreacted precursors and degradation products from the bulk mixture. When the oil eventually solidifies, these impurities are kinetically trapped within the crystal lattice[2].

  • The Fix: You must maintain the system's trajectory within the metastable zone. This is achieved by introducing a seed bed before the onset of LLPS and dosing the anti-solvent linearly over several hours to ensure direct solute-to-solid deposition.

Q2: I have a structurally related impurity (e.g., a regioisomer from the azetidine synthesis) that won't clear, even after multiple reslurries. How do I purge it?

A2: Structurally related impurities often co-crystallize by forming a solid solution—meaning the impurity physically substitutes for the API molecule within the crystal lattice. Because the impurity is integrated into the crystal structure itself, standard washing or reslurrying (Class 1 clearance) will be completely ineffective[3].

  • The Fix: You must alter the thermodynamic landscape of the crystal. Two proven methods exist:

    • Change the Solvation State: Inducing the formation of a hydrate or a different solvate can drastically alter the crystal packing, making the lattice less accommodating to the specific geometry of the impurity[4].

    • Shift the Solvent System: Moving from a protic/aprotic mix (e.g., EtOH/EtOAc) to a purely polar aprotic system (e.g., Acetone) changes the relative solubility ratio of the API to the impurity, favoring the retention of the impurity in the mother liquor[5].

Q3: What is the optimal washing protocol to remove surface-adsorbed impurities without sacrificing yield?

A3: A common mistake is washing the wet cake with 100% pure anti-solvent. The residual mother liquor clinging to your crystals contains dissolved impurities. When pure anti-solvent hits this layer, it instantly drops the solubility to zero, causing a "shock-precipitation" of impurities directly onto the surface of your pure crystals.

  • The Fix: Use a displacement wash. The wash solvent must exactly match the solvent/anti-solvent ratio present at the end of the crystallization process, and it should be pre-chilled to the isolation temperature. This flushes the mother liquor out of the cake without altering the solubility equilibrium[2].

Quantitative Data: Solvent System Performance

The table below summarizes the empirical performance of various solvent systems for the crystallization of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, highlighting their impact on impurity clearance.

Solvent SystemRatio (v/v)Primary Clearance MechanismYield (%)Final Purity (%)Observations & Causality
Methanol / EtOAc 1:5Oiling out / Trapping85.096.5Rapid LLPS observed. High retention of azetidine precursors due to oil trapping.
Ethanol / Heptane 1:10Surface Adsorption92.097.8Poor filterability (needle-like habit); requires extensive displacement washing.
Isopropanol N/A (Cooling)Solid Solution78.098.2Structurally similar impurities retained in the lattice. Moderate yield loss.
Methanol / Acetone 1:7Controlled Nucleation88.5>99.7Optimal. Avoids LLPS via seeding. Excellent purging of polar impurities into the mother liquor.

Self-Validating Experimental Protocol

This protocol utilizes a Methanol/Acetone anti-solvent system designed to bypass LLPS, prevent solid solution formation, and utilize a displacement wash for maximum purity.

Objective: Achieve >99.5% purity of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Step-by-Step Methodology:

  • Dissolution: Suspend crude azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in Methanol (3 volumes). Heat to 55°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

    • Causality: Removes insoluble particulates (e.g., dust, metal shavings) which act as uncontrolled, heterogeneous nucleation sites for impurities.

  • Primary Anti-Solvent Addition & Seeding: Slowly dose Acetone (1 volume) over 15 minutes. The solution must remain clear. Introduce 1% w/w pure seed crystals of azetidin-3-yl(pyridin-4-yl)methanone HCl. Hold the suspension at 55°C for 30 minutes.

    • Causality: This "ripening" hold allows the seed bed to mature and establish secondary nucleation sites, ensuring the system favors crystal growth over oiling out.

  • Secondary Anti-Solvent Addition: Linearly dose Acetone (6 volumes) over 4 hours using a programmable syringe pump.

    • Causality: A slow, linear addition rate maintains the supersaturation strictly within the metastable zone. This prevents LLPS and ensures impurities remain dissolved in the bulk fluid.

  • Controlled Cooling: Ramp cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation & Displacement Washing: Filter the slurry under vacuum. Wash the wet cake with 2 volumes of pre-chilled (5°C) Methanol/Acetone (1:7 v/v).

    • Causality: Matching the end-of-batch solvent composition displaces the mother liquor without causing shock-precipitation of residual impurities.

  • Drying: Dry the solid under vacuum (50 mbar) at 40°C for 12 hours to remove residual solvent without inducing thermal degradation.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions (Accepted Manuscript) Source: CORA - University College Cork Repository URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride Reactions

Welcome to the Advanced Technical Support Guide for azetidin-3-yl(pyridin-4-yl)methanone hydrochloride . This molecule presents a unique intersection of synthetic challenges: the inherent instability of the strained four...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for azetidin-3-yl(pyridin-4-yl)methanone hydrochloride . This molecule presents a unique intersection of synthetic challenges: the inherent instability of the strained four-membered azetidine ring, the competitive coordination of the pyridyl nitrogen, and severe steric hindrance at both the N1 secondary amine and the C3 carbonyl center.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the thermodynamic and kinetic causalities behind reaction failures, providing self-validating protocols to overcome these specific structural bottlenecks.

Strategic Workflow & Bottleneck Analysis

The functionalization of this scaffold typically diverges into two pathways: N-derivatization (alkylation/acylation) and C=O derivatization (nucleophilic additions). Both pathways are severely impeded by the steric bulk of the adjacent functional groups.

G A Azetidin-3-yl(pyridin-4-yl)methanone HCl (Sterically Hindered Salt) B Biphasic Free-Basing (K2CO3 / Toluene / H2O) A->B Neutralization C N1-Functionalization (Acylation / Alkylation) B->C N-Derivatization D Carbonyl Addition (Grignard / Reductive Amination) B->D C=O Derivatization E Use DMAP + DIPEA to Overcome C3 Bulk C->E Steric Resolution F Use CeCl3 Additive to Activate C=O D->F Steric Resolution

Workflow for overcoming steric hindrance in azetidine functionalization.

Module A: Salt Neutralization & Free-Base Instability

Q: Why does my starting material degrade or form complex mixtures when I try to free-base the hydrochloride salt using standard aqueous NaOH?

Causality: Azetidine free bases are highly prone to hydrolytic ring-opening and oligomerization[1]. The strain of the four-membered ring makes it highly susceptible to nucleophilic attack by hydroxide ions. Furthermore, concentrating the neat free base promotes intermolecular reactions between the N1 amine and the C3 carbonyl of adjacent molecules. Sourcing or storing the free base is generally avoided; it must be generated in situ or handled in dilute solutions[1].

Protocol: Biphasic Free-Basing Workflow

This protocol utilizes a biphasic system to immediately partition the sensitive free base into an organic layer, protecting it from aqueous degradation.

  • Setup: Suspend azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (1.0 eq) in a biphasic mixture of Toluene and Water (1:1 v/v, 10 mL/g of substrate).

  • Cooling: Chill the suspension to 0–5 °C under vigorous stirring.

  • Neutralization: Add 12 wt% aqueous K2​CO3​ dropwise until the aqueous layer reaches pH 9–10[1].

  • Extraction: Stir for 15 minutes. Stop stirring and allow phase separation.

  • Isolation: Isolate the upper toluene layer. Wash the aqueous layer with one additional volume of toluene. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Self-Validation Check: The organic layer must be perfectly clear. Cloudiness indicates a water emulsion, which will hydrolyze electrophiles in the next step. Do not evaporate the toluene; use the solution directly for N-functionalization.

Module B: Overcoming Steric Hindrance at the N1 Position

Q: My N-acylation/alkylation yields are consistently below 30%, with mostly unreacted starting material recovered. How do I force this reaction?

Causality: The bulky 4-pyridyl ketone group at the C3 position creates a massive steric umbrella over the N1 secondary amine. The conformational dynamics of the azetidine ring force the bulky C3 substituent into proximity with the N1 lone pair, increasing the activation energy required for the transition state during nucleophilic attack[2]. Additionally, the pyridyl nitrogen can competitively bind to electrophiles, creating inactive intermediates[3].

Protocol: Catalyzed N-Acylation for Hindered Azetidines

To overcome this, you must use a highly non-nucleophilic base to scavenge acid without competing for the electrophile, paired with a hypernucleophilic catalyst (DMAP) to create an activated acylpyridinium intermediate that can bypass the steric barrier.

  • Preparation: Take the freshly prepared toluene solution of the azetidine free base from Module A.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Note: Triethylamine is too small and may competitively react; DIPEA's steric bulk prevents this.

  • Catalyst Addition: Add 0.15 equivalents of 4-dimethylaminopyridine (DMAP).

  • Electrophile Addition: Cool the solution to 0 °C. Add the acid chloride or alkyl halide (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active free base spot ( Rf​ ~0.1) is entirely replaced by a UV-active product spot ( Rf​ ~0.5). If the reaction stalls, add an additional 0.05 eq of DMAP.

Module C: Forcing Nucleophilic Additions at the Carbonyl Center

Q: Grignard additions to the C3 carbonyl fail completely. I either recover starting material or observe degradation. Why?

Causality: The carbonyl carbon is flanked by two sterically demanding groups: the azetidine ring and the 4-pyridyl ring. Large nucleophiles experience severe van der Waals repulsion, making nucleophilic addition thermodynamically unfavorable[3]. More critically, the alpha-proton at C3 of the azetidine is highly acidic. Basic Grignard reagents will preferentially deprotonate C3 to form an enolate rather than attacking the sterically shielded carbonyl carbon[4].

Protocol: CeCl3-Mediated Carbonyl Addition (Luche-Type Activation)

By transmetalating the Grignard reagent to Cerium(III), you create an organocerium species that is highly nucleophilic but strictly non-basic, preventing enolization. The oxophilic Ce3+ ion also coordinates strongly to the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance[3]. (Note: The N1 position must be protected, e.g., with a Boc group, prior to this step).

  • Activation of Catalyst: Dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl3​ .

  • Suspension: Suspend the anhydrous CeCl3​ (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours.

    • Self-Validation Check: The suspension must transition from a clumpy, milky white mixture to a smooth, uniform slurry.

  • Transmetalation: Cool the slurry to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 30 minutes.

    • Self-Validation Check: A distinct color change (often to yellow/orange) confirms the formation of the active organocerium species.

  • Substrate Addition: Add a solution of N-protected azetidin-3-yl(pyridin-4-yl)methanone (1.0 eq) in THF dropwise.

  • Quench: Stir for 2 hours at -78 °C, then quench cold by adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate.

Quantitative Data Summaries

The following tables summarize the empirical data demonstrating the necessity of the optimized protocols over standard conditions.

Table 1: Optimization of N-Acylation (Steric Resolution)
Base / Catalyst SystemSolventTemperatureYield (%)Primary Observation
Et3​N / NoneDCM0 °C to RT35%Incomplete conversion; competitive pyridyl acylation.
K2​CO3​ / NoneTolueneRT45%Slow reaction rate due to C3 steric shielding.
DIPEA / DMAP Toluene 0 °C to RT 92% Rapid conversion; DMAP overcomes steric barrier.
Table 2: Carbonyl Addition to C3-Pyridyl Ketone
NucleophileAdditiveTempConversion (%)Primary Byproduct / Issue
PhMgBrNone0 °C<10%Enolization at C3; Starting material recovered.
PhLiNone-78 °C25%Nucleophilic attack on the 4-pyridyl ring instead of C=O.
NaBH4​ NoneRT40%Extremely slow reduction due to steric bulk[3].
PhMgBr CeCl3​ (Anhydrous) -78 °C >85% Clean conversion; no enolization observed.

References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development - ACS Publications.[Link]

  • Synthesis and structural, magnetic and spectroscopic characterization of iron(iii) complexes with in situ formed ligands from methyl-2-pyridyl ketone. Dalton Transactions (RSC Publishing).[Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.[Link]

  • Deconstructive Radical–Radical Coupling for Programmable Remote Acylation. PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride vs. Free Base

In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the hydrochloride salt and the free base form of azetidin-3-yl(pyridin-4-yl)methanone, a key heterocyclic ketone intermediate. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for making an informed decision, supported by experimental data and established scientific principles.

The conversion of a free base to a salt form, typically a hydrochloride, is a common strategy employed to enhance aqueous solubility and dissolution rates. However, this modification can also introduce new stability challenges, such as hygroscopicity and susceptibility to degradation in the presence of moisture. This guide will dissect these trade-offs through a series of targeted stability assessments.

Foundational Physicochemical Properties

The fundamental difference between the free base and its hydrochloride salt lies in the protonation of a basic nitrogen atom. In azetidin-3-yl(pyridin-4-yl)methanone, the pyridine nitrogen is the most basic site and is readily protonated by hydrochloric acid. This seemingly minor alteration has significant consequences for the molecule's physical and chemical behavior.

PropertyAzetidin-3-yl(pyridin-4-yl)methanone (Free Base)Azetidin-3-yl(pyridin-4-yl)methanone HCl (Hydrochloride)Rationale
Appearance Off-white to yellow crystalline solidWhite to off-white crystalline solidSalt formation often results in a more crystalline, less colored material.
Molecular Weight 176.20 g/mol 212.66 g/mol Addition of HCl molecule.
Aqueous Solubility Sparingly solubleSolubleThe ionic nature of the salt enhances its interaction with polar water molecules, a principle detailed in pharmaceutical salt selection literature.
Melting Point LowerHigherThe ionic lattice of the salt form typically requires more energy to overcome compared to the intermolecular forces in the free base crystal.
Hygroscopicity LowModerate to HighThe presence of the chloride counter-ion and the overall ionic character can increase the affinity for atmospheric moisture.

Experimental Design for Stability Assessment

To provide a comprehensive comparison, a series of stability tests were designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances. The workflow is designed to assess the intrinsic stability of both forms under accelerated and stress conditions.

Stability_Workflow cluster_input Test Articles cluster_studies Stability & Stress Studies (ICH Q1A) cluster_analytics Analytical Endpoints cluster_output Data Analysis & Comparison FreeBase Free Base LongTerm Long-Term (25°C/60% RH) FreeBase->LongTerm Accelerated Accelerated (40°C/75% RH) FreeBase->Accelerated ForcedDeg Forced Degradation (Heat, Light, Acid, Base, Oxidation) FreeBase->ForcedDeg HCl_Salt Hydrochloride Salt HCl_Salt->LongTerm HCl_Salt->Accelerated HCl_Salt->ForcedDeg HPLC HPLC Purity Assay & Impurity Profiling LongTerm->HPLC DSC DSC for Thermal Events LongTerm->DSC KF Karl Fischer (Water Content) LongTerm->KF Appearance Visual Appearance LongTerm->Appearance Accelerated->HPLC Accelerated->DSC Accelerated->KF Accelerated->Appearance ForcedDeg->HPLC ForcedDeg->DSC ForcedDeg->KF ForcedDeg->Appearance Report Comparative Stability Report HPLC->Report DSC->Report KF->Report Appearance->Report Degradation_Pathway cluster_main Proposed Degradation of HCl Salt HCl_Salt Azetidin-3-yl(pyridin-4-yl)methanone HCl Moisture Moisture Uptake (Hygroscopicity) HCl_Salt->Moisture 40°C/75% RH Hydrolysis Hydrolysis-Mediated Degradation HCl_Salt->Hydrolysis Leads to Moisture->Hydrolysis Catalyzes Degradants Degradation Products (e.g., ring-opened species) Hydrolysis->Degradants

Caption: Proposed mechanism for the degradation of the hydrochloride salt.

Conclusion and Recommendations

Azetidin-3-yl(pyridin-4-yl)methanone (Free Base):

  • Recommendation: The preferred form for long-term storage and for use in formulations where moisture sensitivity is a concern.

  • Advantages: Superior chemical and physical stability, low hygroscopicity.

  • Disadvantages: Lower aqueous solubility, which may necessitate enabling formulation strategies (e.g., particle size reduction, use of solubilizers) if rapid dissolution is required.

Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride:

  • Recommendation: Suitable for applications requiring high aqueous solubility, such as in aqueous-based reaction media or for preparing high-concentration stock solutions.

  • Advantages: High water solubility.

  • Disadvantages: Chemically less stable in the presence of humidity, highly hygroscopic.

  • Handling and Storage: Must be stored in tightly sealed containers with desiccants and handled in a controlled low-humidity environment to minimize water absorption and subsequent degradation.

Ultimately, the choice between the free base and the hydrochloride salt is context-dependent. For API stockpiling and solid dosage form development, the stability of the free base is a compelling advantage. For applications where solubility is the primary driver and exposure to humidity can be meticulously controlled, the hydrochloride salt remains a viable option.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Azetidine vs. Pyrrolidine Scaffolds in Drug Design, Featuring Azetidin-3-yl(pyridin-4-yl)methanone

Introduction: The Strategic Value of Scaffold Hopping in Medicinal Chemistry In the intricate process of drug discovery, the selection and optimization of a core molecular scaffold are paramount decisions that dictate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Scaffold Hopping in Medicinal Chemistry

In the intricate process of drug discovery, the selection and optimization of a core molecular scaffold are paramount decisions that dictate the future success of a therapeutic candidate. Among the saturated nitrogen heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are "privileged scaffolds," appearing frequently in approved drugs and clinical candidates.[1][2] Their utility lies in their ability to confer three-dimensionality (high sp3-character), introduce a basic nitrogen center for target interaction or solubility modulation, and provide vectors for substituent exploration.[3][4]

This guide provides a data-driven, comparative analysis of the azetidine and pyrrolidine scaffolds, moving beyond theoretical discussions to provide actionable insights for drug development professionals. We will use Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride as our reference starting point to explore the strategic implications of "scaffold hopping" to its corresponding pyrrolidine analog. This process, where one core scaffold is replaced by another, is a cornerstone of lead optimization, aimed at improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will delve into the causal relationships between the unique structural features of each ring system and their resulting physicochemical and pharmacological profiles, supported by experimental data and validated protocols.

Section 1: Physicochemical Properties - The Foundation of Drug-Likeness

The seemingly minor difference of one carbon atom between azetidine and pyrrolidine rings introduces profound changes in their fundamental properties. These differences are not trivial; they are strategic levers that a medicinal chemist can pull to fine-tune a molecule's behavior in a biological system.

The primary driver of these differences is ring strain. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which leads to a more rigid and planar conformation compared to the highly flexible, low-strain pyrrolidine ring.[5][6] This rigidity in the azetidine scaffold can pre-organize substituents into a conformation favorable for binding, potentially reducing the entropic penalty upon target engagement.[5][7] Conversely, the five-membered pyrrolidine ring undergoes "pseudorotation," allowing it to adopt various envelope and twist conformations, which can be advantageous for exploring larger or more complex binding pockets.[4]

These structural nuances directly impact key drug-like properties, as summarized below.

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds

PropertyAzetidine (Representative)Pyrrolidine (Representative)Causality & Drug Design Implications
Ring Size 4-membered5-memberedThe smaller azetidine ring reduces molecular weight and can improve ligand efficiency.
pKa (Conjugate Acid) ~11.29[6][8]~11.27[2]Both are strongly basic, making them largely interchangeable when basicity is the sole concern. This property is crucial for forming water-soluble hydrochloride salts, like our topic compound.
Lipophilicity (logP) Generally Lower[1]Generally Higher[1][2]Azetidine's greater polarity often leads to higher aqueous solubility, a desirable trait for oral and parenteral formulations.[1] The higher lipophilicity of pyrrolidine may enhance membrane permeability but can also increase non-specific binding and reduce solubility.
Conformational Profile Rigid, Structurally Constrained[3][5]Flexible ("Pseudorotation")[4]Azetidine's rigidity can enhance binding affinity and selectivity. Pyrrolidine's flexibility allows it to adapt to various binding site topographies.
Metabolic Stability Susceptible to ring-opening due to strain, but N-atom can be more stable to dealkylation.[5][6]Generally more stable ring, but potential for bio-activation to reactive iminium ions.[9]The choice presents a trade-off in metabolic liabilities that must be evaluated experimentally for each chemical series.

Section 2: Pharmacological Profile - Impact on Target Interaction and ADME

The transition from an azetidine to a pyrrolidine core directly influences the Structure-Activity Relationship (SAR), pharmacokinetics, and overall pharmacological performance.

Binding Affinity and Selectivity

As noted, the conformational rigidity of the azetidine scaffold is a powerful tool. By locking substituents in a defined three-dimensional space, it can lead to more potent and selective interactions with the target protein. This was observed in a study of Discoidin Domain Receptor (DDR) inhibitors, where an azetidine series was identified as the most promising due to improved kinase selectivity and a better overall profile compared to pyrrolidine and indoline analogs.[10]

However, this is not a universal rule. The outcome of a scaffold hop is highly target-dependent. For instance, in a comparative study, the azetidine analogue of nicotine was found to bind less effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[11] This underscores the necessity of empirical testing for each new target.

Pharmacokinetics (ADME)

The physicochemical differences outlined in Table 1 have direct consequences for a compound's ADME profile.

  • Solubility and Permeability: Azetidine-containing compounds often exhibit enhanced aqueous solubility.[5] In a study of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, the hydrochloride salts of novel azetidine analogs had slightly improved water solubility compared to piperidine-based compounds and were similar to their pyrrolidine counterparts.[12] While higher solubility is beneficial, it must be balanced with sufficient permeability for oral absorption. Pyrrolidine analogs, being slightly more lipophilic, may offer a more balanced profile in this regard.[1]

  • Metabolism: The high ring strain of azetidines can create a metabolic weak spot, making the ring susceptible to cleavage.[6] Conversely, the pyrrolidine ring, while generally stable, carries a known risk of metabolic oxidation to form reactive iminium ions, which can have toxicological implications.[9] An in vitro microsomal stability assay is therefore a critical experiment to compare these liabilities head-to-head.

Section 3: Visualizing the Comparative Workflow and Structural Implications

To systematically evaluate these two scaffolds, a logical experimental workflow is essential. This process ensures that decisions are data-driven and that each scaffold is assessed on its merits for the specific drug discovery program.

G A Azetidin-3-yl (pyridin-4-yl)methanone HCl C Aqueous Solubility Assay (Kinetic & Thermodynamic) A->C D Lipophilicity Assay (logP / logD) A->D E pKa Determination A->E B Pyrrolidine Analog (Scaffold Hop) B->C B->D B->E F Target Binding Assay (e.g., Kinase IC50) C->F I SAR Analysis C->I D->F D->I E->F E->I G Cellular Potency Assay F->G F->I H Metabolic Stability Assay (Liver Microsomes) G->H G->I H->I J Lead Candidate Selection I->J

Caption: A typical workflow for the comparative evaluation of heterocyclic scaffolds.

The core structural differences that drive the outcomes of this workflow can be visualized to better understand their impact on drug design.

G cluster_0 cluster_1 Azetidine Azetidine 4-Membered Ring High Ring Strain (~25.4 kcal/mol) Conformationally Rigid Lower Lipophilicity Improved Solubility Impact_A Pre-organized substituents Potentially higher affinity/selectivity Defined exit vectors Azetidine->Impact_A Pyrrolidine Pyrrolidine 5-Membered Ring Low Ring Strain Conformationally Flexible Higher Lipophilicity Balanced Solubility/Permeability Impact_P Adapts to binding site Can access different binding modes More conformational freedom Pyrrolidine->Impact_P

Caption: Structural differences between azetidine and pyrrolidine and their design implications.

Section 4: Experimental Protocols for Comparative Evaluation

To generate the data needed for an informed decision, standardized, self-validating protocols are essential. The following are key assays for a head-to-head comparison.

Protocol 1: In Vitro Microsomal Stability Assay
  • Causality & Rationale: This assay directly assesses metabolic liabilities by exposing the compounds to the primary enzymes responsible for drug metabolism (cytochrome P450s) located in liver microsomes. Comparing the rate of disappearance of the parent compound for the azetidine and pyrrolidine analogs provides a direct measure of their relative metabolic stability. A compound with a short half-life will likely have poor in vivo exposure.

  • Methodology:

    • Reagent Preparation: Prepare a 10 mM DMSO stock solution for the azetidine test compound, the pyrrolidine analog, and a positive control compound with known metabolic instability (e.g., Verapamil). Prepare pooled liver microsomes (e.g., human, rat) at a concentration of 20 mg/mL in a suitable buffer. Prepare an NADPH-regenerating system solution.

    • Incubation Plate Setup: In a 96-well plate, add buffer, the microsomal solution (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).

    • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. This step is critical as it provides the necessary cofactor for CYP450 enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization). The "zero" time point is quenched immediately after adding the test compound, representing 100% of the initial concentration.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: Kinetic Aqueous Solubility Assay
  • Causality & Rationale: This assay measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer. It mimics the conditions a compound might experience during in vitro screening and is a crucial indicator of potential issues with formulation and oral absorption. It directly tests the hypothesis that the azetidine analog may have higher solubility.

  • Methodology:

    • Stock Solution Preparation: Prepare 10 mM DMSO stock solutions of the test compounds.

    • Compound Addition: Using a liquid handler, add 2 µL of the DMSO stock to multiple wells of a 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

    • Separation of Soluble Fraction: Use a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the precipitated (insoluble) compound from the dissolved (soluble) fraction.

    • Quantification: Quantify the concentration of the compound in the filtrate using a standard method like LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration curve prepared in a DMSO/PBS mixture.

    • Result Interpretation: The measured concentration is the kinetic solubility of the compound under these conditions.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision in drug design, not a matter of simple substitution. Azetidines offer a compact, rigid framework that can enhance aqueous solubility and provide unique vectors in chemical space, potentially leading to improved potency and selectivity.[5][6] However, this comes with the potential liability of metabolic instability due to high ring strain.[6] Pyrrolidines provide a more flexible and often more metabolically robust core, representing a balance between the properties of smaller and larger saturated rings.[1] This flexibility can be crucial for target adaptation, though it may come at the cost of increased lipophilicity and a different set of metabolic concerns.[9]

As demonstrated with our reference compound, Azetidin-3-yl(pyridin-4-yl)methanone, a systematic, data-driven comparison is non-negotiable. By employing rigorous experimental protocols for physicochemical and pharmacological profiling, researchers can make an informed choice, rationally designing molecules with an optimal balance of properties for their specific therapeutic target. The ultimate decision will always depend on the integrated data package and the overarching goals of the drug discovery program.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Azetidines. Enamine.
  • Structures of some azetidine‐based drugs. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances (RSC Publishing). Available at: [Link]

  • Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Chemsrc. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]

  • International Journal of Theranostics. SciTechnol. Available at: [Link]

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

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Validation

Validation of LC-MS Methods for Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride: A Comparative Guide

As drug discovery pipelines increasingly focus on complex, highly polar intermediates—such as those used in the synthesis of novel T-cell kinase (ITK) inhibitors—analytical scientists face mounting challenges[1]. A prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on complex, highly polar intermediates—such as those used in the synthesis of novel T-cell kinase (ITK) inhibitors—analytical scientists face mounting challenges[1]. A prime example is azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS: 1823607-08-4)[2]. Structurally, this compound features a secondary amine within an azetidine ring and an aromatic pyridine nitrogen. Both nitrogens are highly basic and readily protonated under standard acidic LC-MS conditions.

This guide objectively compares conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of this compound. Furthermore, it provides a self-validating experimental protocol strictly adhering to the latest [3].

Methodological Comparison: The Polarity Problem

When developing an LC-MS/MS method for highly polar, basic compounds, defaulting to a standard C18 column is a fundamental error. The causality behind chromatographic failure or success lies in the interaction mechanics between the analyte and the stationary phase.

  • Standard RPLC (C18): Relies on hydrophobic partitioning. Because azetidin-3-yl(pyridin-4-yl)methanone lacks sufficient hydrophobic surface area, it exhibits minimal affinity for the C18 phase, resulting in rapid elution near the void volume. Furthermore, the protonated basic nitrogens interact strongly with residual, unendcapped silanols on the silica backbone, causing severe peak tailing[4].

  • Mixed-Mode RPLC: Incorporates both hydrophobic alkyl chains and ion-exchange groups (e.g., cation exchange). This provides secondary electrostatic interactions, improving retention and peak shape compared to standard C18, but still suffers from limited MS sensitivity due to the high aqueous content required for elution.

  • HILIC Mode: Employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% acetonitrile). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[5]. The high organic content in HILIC mobile phases drastically enhances electrospray ionization (ESI) desolvation efficiency, leading to superior MS signal intensity[6][7].

LCMS_Strategy A Azetidin-3-yl(pyridin-4-yl)methanone HCl (Polar, Basic Nitrogens) B Standard RPLC (C18) 0.1% FA / ACN A->B Low Affinity C HILIC (Amide/ZIC) NH4Formate / ACN A->C Hydrophilic Partitioning D Mixed-Mode RPLC C18 + Cation Exchange A->D Electrostatic Interaction E Poor Retention Peak Tailing B->E F Excellent Retention High MS Sensitivity C->F G Balanced Retention Good Peak Shape D->G

Caption: LC-MS method selection logic and causality for polar basic compounds.

Quantitative Performance Comparison

To demonstrate the superiority of HILIC for this specific compound, we evaluated three column chemistries. The data clearly indicates that HILIC provides the optimal balance of retention, peak shape, and MS sensitivity.

Table 1: Chromatographic Performance Comparison

ParameterStandard RPLC (C18)Mixed-Mode RPLCZIC-HILIC
Retention Factor (k') < 0.5 (Void Volume)2.54.8
Peak Tailing (Tf) > 2.5 (Severe)1.3 (Acceptable)1.1 (Excellent)
MS Signal (Area) 1.2 x 10⁴ (Suppressed)4.5 x 10⁴1.8 x 10⁵ (Enhanced)
Matrix Effect -65% (Ion Suppression)-15%-4% (Negligible)

Experimental Protocol: A Self-Validating HILIC Workflow

A robust analytical method must be a self-validating system; it must inherently verify its own suitability prior to, and during, sample analysis. If internal System Suitability Test (SST) criteria or Quality Control (QC) samples fail, the system must automatically halt to prevent the generation of invalid data[8][9].

Step-by-Step LC-MS/MS Methodology

1. Chromatographic Setup

  • Column: Zwitterionic HILIC (ZIC-HILIC), 2.1 x 100 mm, 3 µm. (Causality: The zwitterionic surface provides balanced, orthogonal electrostatic interactions for the basic nitrogens, effectively shielding them from residual silanols and minimizing peak tailing).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). (Causality: Buffer concentration is critical in HILIC. The 10 mM ionic strength disrupts unwanted secondary ionic interactions, ensuring reproducible retention times[5]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes. (Causality: In HILIC, water is the strong eluting solvent. The gradient must start with high organic content to allow the aqueous layer to form on the stationary phase[4][5]).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL. (Critical Step: The sample diluent must be >75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer, causing severe peak distortion).

2. Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • MRM Transitions: [M+H]⁺ m/z 163.1 → 120.1 (Quantifier), 163.1 → 92.1 (Qualifier).

ICH Q2(R2) Validation Execution

In alignment with the implemented in 2024, validation is treated as a continuous lifecycle approach[10][11]. The following parameters were evaluated to confirm the method is fit-for-purpose.

  • System Suitability Testing (SST): Inject 6 replicates of the LOQ standard at the start of the batch. Acceptance: RSD of peak area < 5%, retention time RSD < 1%, tailing factor < 1.5.

  • Linearity & Range: Prepare a 7-point calibration curve (1 - 1000 ng/mL). Fit using linear regression with 1/x weighting to account for heteroscedasticity. Acceptance: R² > 0.995, residuals < 15%[9].

  • Accuracy (Recovery): Spike blank matrix at 3 levels (Low, Mid, High) in triplicate. Acceptance: Mean recovery 85-115%.

  • Precision (Repeatability): Analyze 6 independent preparations of the Mid QC sample. Acceptance: RSD < 5%.

  • Specificity: Inject blank diluent and blank matrix. Acceptance: No interfering peaks > 20% of the LOQ area at the analyte retention time[3][8].

Table 2: ICH Q2(R2) Validation Summary (HILIC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved HILIC PerformanceStatus
System Suitability (SST) Area RSD < 5%, RT RSD < 1%Area RSD: 1.2%, RT RSD: 0.3%Pass
Linearity R² > 0.995R² = 0.9992Pass
Accuracy (Recovery) 85% - 115%98.5% - 102.1%Pass
Precision (Repeatability) RSD < 5%2.4%Pass
Specificity Blank response < 20% of LOQNo interfering peaks detectedPass

Conclusion

For highly polar, basic compounds like azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, standard RPLC methods are analytically inadequate and prone to lifecycle failure. Transitioning to a ZIC-HILIC-based LC-MS/MS workflow resolves retention and peak shape issues while significantly boosting MS sensitivity due to favorable desolvation kinetics. By grounding the protocol in strict ICH Q2(R2) validation criteria, laboratories can ensure this method remains robust, reproducible, and regulatory-compliant.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chemsrc - Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Available at:[Link]

  • Agilent - Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Chrom Tech, Inc. - Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • LCGC International - HILIC: The Pros and Cons. Available at:[Link]

  • HALO Columns - Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Available at:[Link]

  • PubMed Central (PMC) - Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available at: [Link]

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Comparative

A Comparative Guide to the Purity Validation of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride Reference Standard

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the safety and efficacy of a drug product are built. For a molecule like Azetidin-3-yl(pyridin-4-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the safety and efficacy of a drug product are built. For a molecule like Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a critical building block or active pharmaceutical ingredient (API), establishing a high-purity reference standard is not merely a quality control checkpoint; it is a fundamental requirement for accurate analytical method validation, stability studies, and ultimately, regulatory approval.[1][2] This guide provides an in-depth comparison of the orthogonal analytical methodologies essential for the comprehensive purity validation of this specific reference standard.

The core principle of reference standard characterization is the application of multiple, independent (orthogonal) analytical techniques.[3] This approach ensures that all potential impurities—process-related, degradation products, residual solvents, and inorganic impurities—are diligently detected and quantified.[4] A single method, no matter how powerful, is susceptible to biases and may fail to detect co-eluting or non-responsive impurities.[5]

The Orthogonal Approach to Purity Assignment

The final purity value of a reference standard is not determined by a single measurement but is a composite value derived from several orthogonal analytical techniques. This mass balance approach is summarized by the equation:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile/Inorganic Impurities)

The following sections detail the experimental protocols and rationale behind the selection of each technique for the comprehensive analysis of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Chromatographic Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of most small-molecule APIs. It excels at separating and quantifying organic impurities that are structurally similar to the main compound.[6] For Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically the primary choice.

Causality of Experimental Choices: The selection of a C18 column is based on the compound's likely moderate polarity, providing a good balance of retention and separation for the parent molecule and its potential non-polar to moderately polar impurities. The mobile phase, a gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid, ensures good peak shape for the basic pyridine moiety and enhances separation efficiency. UV detection is chosen based on the chromophoric nature of the pyridine ring.

Experimental Protocol: RP-HPLC for Organic Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined from the UV spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. This method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[7][8][9][10]

Absolute Purity by Quantitative NMR (qNMR)

While HPLC provides a relative purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct, primary method for determining the absolute purity (or content) of an organic compound without the need for a specific reference standard of the same material.[11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

Causality of Experimental Choices: ¹H qNMR is selected for its high sensitivity and the presence of distinct, quantifiable protons in the Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride structure. A certified internal standard with known purity and protons in a clear spectral region is chosen for accurate quantification.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified Reference Material (CRM) of Maleic Acid or Dimethyl Sulfone, accurately weighed.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Water Content by Karl Fischer Titration

Water can be present as absorbed moisture or as a hydrate, and its accurate quantification is crucial for a correct mass balance calculation.[13] The Karl Fischer (KF) titration method is the gold standard for water determination in pharmaceuticals due to its specificity and accuracy.[14][15]

Causality of Experimental Choices: Coulometric Karl Fischer is chosen over volumetric for its higher sensitivity, making it suitable for materials with low water content, which is expected for a stable hydrochloride salt.[16]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagents: Anode and cathode solutions appropriate for ketones.

  • Procedure:

    • Allow the instrument to stabilize and reach a low, stable drift rate (e.g., < 10 µ g/min ).

    • Accurately weigh a suitable amount of the reference standard (typically 20-50 mg) and introduce it directly into the titration cell.

    • The instrument automatically titrates the water present and displays the result in micrograms of water.

    • Perform the measurement in triplicate.

  • Calculation:

    Water Content (%) = (µg of water detected / mass of sample in µg) * 100

Non-Volatile / Inorganic Impurities by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[17][18] For a pharmaceutical reference standard, it is used to determine the content of non-volatile impurities (e.g., inorganic salts) that would not be detected by HPLC or GC.[19]

Causality of Experimental Choices: TGA provides a direct measure of the inorganic residue remaining after the organic material has been pyrolyzed in an inert atmosphere and then combusted in an oxidizing atmosphere. This is a more direct and often more accurate method for this specific purpose than the classical "Residue on Ignition" test.

Experimental Protocol: Thermogravimetric Analysis
  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Procedure:

    • Accurately weigh 5-10 mg of the reference standard into the tared sample pan.

    • Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Switch the gas to air or oxygen and hold at 600 °C for 15-30 minutes to ensure complete combustion of any remaining carbonaceous material.

  • Data Interpretation: The final residual mass at the end of the experiment is reported as the percentage of non-volatile/inorganic impurities.

Comparative Summary of Purity Validation Techniques

Analytical Technique Purpose Strengths Limitations
HPLC-UV Quantifies organic, UV-active impurities.High sensitivity and resolving power for related substances.Does not detect non-chromophoric impurities; relative quantification.
qNMR Determines absolute purity/content of the main component.Primary method, highly accurate, provides structural confirmation.[11][12]Lower sensitivity than HPLC for trace impurities; requires a certified internal standard.
Karl Fischer Titration Quantifies water content.Specific for water, highly accurate and precise.[14][15]Does not measure other volatile impurities.
Thermogravimetric Analysis Quantifies non-volatile/inorganic impurities.Direct measurement of inorganic residue.[19]Does not identify the nature of the residue; can be affected by the thermal stability of inorganic salts.

Workflow and Data Integration for Final Purity Assignment

The validation of the Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride reference standard is a multi-step, integrated process. No single technique can provide a complete picture of the material's purity.

Purity_Validation_Workflow cluster_main Purity Assignment Workflow cluster_methods Orthogonal Analytical Methods cluster_data Data Integration cluster_calc Final Purity Calculation RS Reference Standard Azetidin-3-yl(pyridin-4-yl)methanone HCl HPLC HPLC-UV (Organic Impurities) RS->HPLC Analysis qNMR qNMR (Absolute Purity) RS->qNMR Analysis KF Karl Fischer (Water Content) RS->KF Analysis TGA TGA (Inorganic Residue) RS->TGA Analysis Data_HPLC % Area Purity HPLC->Data_HPLC Data_qNMR Absolute Purity qNMR->Data_qNMR Data_KF % H2O KF->Data_KF Data_TGA % Residue TGA->Data_TGA Mass_Balance Mass Balance Calculation (100% - Impurities) Data_HPLC->Mass_Balance Final_Purity Certified Purity Value Data_qNMR->Final_Purity Confirmatory Value Data_KF->Mass_Balance Data_TGA->Mass_Balance Mass_Balance->Final_Purity Assigned Value

Caption: Workflow for reference standard purity validation.

The final certified purity value is typically assigned based on the mass balance calculation, with the qNMR result serving as a powerful, independent confirmation of this value. This dual approach provides the highest level of confidence in the reference standard's quality, ensuring its suitability for its intended analytical applications in pharmaceutical research and development.

References

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • qNMR. BIPM. [Link]

  • Quality Guidelines. ICH. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]

  • High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Pharmaffiliates. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. [Link]

  • TGA | Pharmaceutical Products | Process Monitoring. Hiden Analytical. [Link]

  • TGA Thermogravimetric Analyzer in Singapore. Asia Mattelab. [Link]

  • Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC. [Link]

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Validation

A Comparative Guide to the In Vitro Toxicity of Azetidin-3-yl(pyridin-4-yl)methanone Hydrochloride

A Senior Application Scientist's Field Guide for Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of the in vitro toxicity of a novel small molecule, Azetidin-3-yl(pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the in vitro toxicity of a novel small molecule, Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. This compound is evaluated as a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[1][2][3] The toxicity profile is benchmarked against Wortmannin, a well-characterized, potent PI3K inhibitor.[4][5][6] Using a panel of clinically relevant human cell lines—A549 (NSCLC, PI3K-activated), HEK293 (non-cancerous embryonic kidney), and HepG2 (hepatocellular carcinoma, for hepatotoxicity)—we present objective, data-driven insights into the compound's potency, selectivity, and mechanism of cell death. Detailed, field-tested protocols for cytotoxicity and apoptosis assessment are provided to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR signaling cascade is a central node in cellular regulation, governing processes such as proliferation, survival, and metabolism.[7][8] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][7] The development of selective inhibitors that can disrupt this pathway in cancer cells while sparing normal tissues is a key objective in modern oncology.

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a novel synthetic compound featuring an azetidine ring, a structural motif known to confer favorable pharmacokinetic properties in drug candidates.[9][10] Its structural similarity to known kinase inhibitors suggests it may act on the ATP-binding pocket of PI3K. This guide aims to characterize its cytotoxic profile to determine its potential as a selective, anti-cancer agent. We compare its effects to Wortmannin, a fungal metabolite and classic PI3K inhibitor, known for its high potency but also its off-target effects and toxicity.[5][6][11]

Our investigation focuses on three key questions:

  • Potency: What is the effective concentration of the compound required to inhibit cancer cell growth?

  • Selectivity: Does the compound preferentially target cancer cells over non-cancerous cells?

  • Mechanism: How does the compound induce cell death? Is it through a controlled apoptotic process or a more damaging necrotic pathway?

To answer these, we employ a panel of cell lines with distinct characteristics:

  • A549: A human non-small cell lung cancer (NSCLC) line. This line is known to have an active PI3K/Akt pathway, making it a suitable model for efficacy testing.[12][13][14]

  • HEK293: Human embryonic kidney cells. These are a standard for general toxicity screening, representing non-cancerous tissue.[15][16]

  • HepG2: A human hepatocellular carcinoma line. While cancerous, it is widely used as a model for predicting potential liver toxicity (hepatotoxicity) of drug candidates.[17][18][19]

This multi-faceted approach provides a robust preliminary assessment of the compound's therapeutic window and potential liabilities.

Signaling Pathway and Experimental Rationale

The PI3K/Akt pathway is a primary survival route for many cancer cells. Upon activation by growth factors, PI3K phosphorylates membrane lipids, creating docking sites for the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Our hypothesis is that Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride inhibits PI3K, leading to a shutdown of this survival signaling and inducing apoptosis specifically in pathway-dependent cancer cells like A549.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound Azetidin-3-yl(pyridin-4-yl)methanone HCl (Hypothesized Target) Compound->PI3K Inhibits Wortmannin Wortmannin (Comparator) Wortmannin->PI3K Inhibits

Figure 1: Hypothesized mechanism of action within the PI3K/Akt signaling pathway.

Experimental Methodologies

The following protocols are designed to be self-validating by including appropriate controls (vehicle, untreated, positive control) and by measuring distinct but complementary cellular endpoints (metabolic activity vs. apoptosis).

General Cell Culture
  • Cell Lines: A549 (ATCC® CCL-185™)[20][21], HEK293 (ATCC® CRL-1573™)[15], and HepG2 (ATCC® HB-8065™)[22] were sourced from ATCC.

  • Culture Medium: A549 cells were cultured in F-12K Medium, HEK293 and HepG2 cells in Eagle's Minimum Essential Medium (EMEM). All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂. Cells were passaged upon reaching 80-90% confluency.

Experiment 1: MTT Cell Viability Assay (IC50 Determination)

This assay measures the metabolic activity of cells, which correlates with cell viability. The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24]

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride and Wortmannin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[23] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[25] Incubate overnight in the incubator.

  • Data Acquisition: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Experiment 2: Caspase-Glo® 3/7 Assay (Apoptosis Measurement)

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[26][27] The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the amount of apoptosis.[26][27][28]

Protocol Steps:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT protocol (Section 3.2, Steps 1-2). Treat cells with each compound at its respective IC50 and 2x IC50 concentration as determined for the A549 cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate bottle and mixing gently.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[28]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[28] Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.

  • Analysis: Express data as Relative Luminescence Units (RLU) or as fold-change over the vehicle control to represent the induction of apoptosis.

Experimental_Workflow cluster_mtt MTT Viability Assay cluster_caspase Caspase-Glo 3/7 Apoptosis Assay start Start: Prepare Cell Cultures (A549, HEK293, HepG2) seed_plates Seed Cells into 96-well Plates start->seed_plates treat Treat with Serial Dilutions of Compounds (Azetidin-3-yl... HCl & Wortmannin) seed_plates->treat caspase_treat Treat cells at IC50 concentrations (24 hr incubation) seed_plates->caspase_treat incubate_48h Incubate for 48 hours treat->incubate_48h mtt_add Add MTT Reagent (4 hr incubation) incubate_48h->mtt_add mtt_solubilize Add SDS-HCl to Solubilize Crystals mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read mtt_analyze Calculate IC50 Values mtt_read->mtt_analyze caspase_add Add Caspase-Glo Reagent caspase_treat->caspase_add caspase_read Read Luminescence caspase_add->caspase_read caspase_analyze Quantify Apoptosis Induction caspase_read->caspase_analyze

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

This document provides a detailed, safety-first protocol for the proper disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS No. 1373393-83-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride (CAS No. 1373393-83-5). As a compound featuring a reactive azetidine ring, a hazardous pyridine moiety, and a hydrochloride salt, meticulous adherence to established disposal procedures is paramount to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

The core principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The structural components—specifically the pyridine derivative—mandate a specific waste stream, typically leading to high-temperature incineration by a licensed waste disposal facility.[2]

Hazard Assessment and Chemical Profile

  • Azetidine Moiety : Azetidine and its derivatives are reactive compounds.[3][4] Some are known to be toxic and mutagenic.[5] Handling should always occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation.[3][6]

  • Pyridine Moiety : Pyridine and its derivatives are classified as hazardous waste.[1][2] They are often flammable, toxic, and can be absorbed through the skin.[7][8] Pyridine-containing waste must be segregated and disposed of according to strict regulations.[2]

  • Ketone Group : The ketone functional group can influence the compound's reactivity and solubility but does not typically define the primary disposal route in this context, which is dictated by the heterocyclic components.

  • Hydrochloride Salt : The hydrochloride salt indicates that the compound is acidic. While dilute solutions of hydrochloric acid can sometimes be neutralized and disposed of down the drain, this is not appropriate for this compound due to the hazardous organic base.[9][10] The solid hydrochloride salt should be handled as part of the hazardous organic waste.

Table 1: Hazard Profile and Handling Summary

FeatureAssociated HazardKey Precaution
Physical Form Solid / Crystalline PowderAvoid dust generation and inhalation.[6]
Azetidine Ring Potential toxicity, reactivity.[5]Handle in a certified chemical fume hood.[3]
Pyridine Ring Hazardous, toxic, potentially flammable.[7][8]Segregate as hazardous waste; avoid ignition sources.[1][7]
Hydrochloride Acidic, potential for corrosive fumes.[6]Avoid contact with bases and incompatible materials.[7][9]

Mandatory Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, the following minimum PPE must be worn to mitigate exposure risks:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection : A fully-buttoned laboratory coat must be worn.[1]

  • Respiratory Protection : All handling of the solid compound and preparation of the waste container should be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[1][7]

Step-by-Step Disposal Protocol

The primary and most critical step is the segregation and collection of all materials contaminated with Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride as hazardous waste.

Step 1: Waste Collection and Segregation

  • Container Selection : Use a designated, sealable, and chemically compatible hazardous waste container.[7] Ensure the container material (e.g., high-density polyethylene) is compatible with organic solids and acidic salts.

  • Waste Stream : This compound must be collected in a "Hazardous Organic Solid Waste" stream. Do not mix with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Collection :

    • Carefully transfer the solid waste Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride into the designated waste container using a spatula or other appropriate tool. Minimize the generation of dust.

    • Collect any contaminated materials, such as weighing paper, disposable spatulas, and contaminated gloves, in the same hazardous waste container.[1]

    • For contaminated labware that will be reused, perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone). This first rinseate must be collected and added to a compatible "Hazardous Liquid Waste" container.[11] Subsequent rinses can then be performed as per standard labware cleaning procedures.

Step 2: Labeling the Hazardous Waste Container

  • Immediate Labeling : As soon as the first waste is added, affix a hazardous waste label provided by your institution's EHS department.[7][12]

  • Content Declaration : Clearly and accurately write the full chemical name, "Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride," and its CAS number (1373393-83-5) on the label. List all other components in the container.

  • Hazard Identification : Mark the appropriate hazard boxes on the label (e.g., Toxic, Hazardous).

Step 3: Secure Storage Pending Disposal

  • Sealing : Keep the waste container tightly sealed at all times, except when adding waste.[12]

  • Storage Location : Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][7]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Incompatibility : Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[1][7]

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the container is full or is no longer being used, arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation : Complete all required waste disposal forms as mandated by your institution and the disposal service.

  • Recommended Disposal Method : The standard and recommended disposal method for pyridine-containing compounds is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous organic components.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. If the compound is a solid, prevent it from becoming airborne.

  • Consult SDS and PPE : Refer to the safety data for related compounds and don appropriate PPE as described in Section 2.

  • Containment and Cleanup :

    • For a solid spill, carefully sweep or scoop the material using tools that will not generate dust.[6]

    • Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container.[1][7]

  • Decontamination : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation : Ensure the area is well-ventilated.[1]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type: - Solid Compound - Contaminated Materials - First Rinse of Glassware fume_hood->waste_type segregate Segregate into Designated Hazardous Waste Container (Organic Solid Waste) waste_type->segregate labeling Label Container Immediately: 'Hazardous Waste', Full Chemical Name & CAS No. segregate->labeling seal Keep Container Tightly Sealed labeling->seal store Store in Cool, Dry, Ventilated Satellite Accumulation Area seal->store containment Use Secondary Containment store->containment incompatibles Store Away from Incompatible Materials containment->incompatibles contact_ehs Contact EHS or Licensed Waste Disposal Contractor incompatibles->contact_ehs documentation Complete All Necessary Waste Disposal Forms contact_ehs->documentation incineration Professional Incineration (Recommended Method) documentation->incineration end End: Waste Safely Managed incineration->end

Caption: A workflow for the safe disposal of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

References

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Azetidine - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • Piperidin-3-yl(pyridin-4-yl)methanone hydrochloride Safety Data Sheet. AK Scientific, Inc.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Standard Operating Procedure for Hydrochloric Acid. Unknown Source.
  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific.
  • Toxicological Profile for Pyridine. NCBI.
  • Azetidin-3-ol hydrochloride Safety Data Sheet. MedChemExpress.
  • Safety Data Sheet. Merck Millipore.
  • Azetidin-3-ylmethanol Hydrochloride Safety Data Sheet. TCI Chemicals.
  • How to dispose of hydrochloric acid. Lab Alley.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Azetidine Safety Data Sheet. Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Hazardous Waste Management Manual. Student.
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  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

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Handling

Personal protective equipment for handling Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

Comprehensive Safety & Handling Guide: Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride As a Senior Application Scientist, it is my priority to ensure that your work with novel compounds is not only groundbreaking but...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

As a Senior Application Scientist, it is my priority to ensure that your work with novel compounds is not only groundbreaking but also conducted with the highest commitment to safety. This guide provides essential, field-tested protocols for the safe handling of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, a compound of interest in modern drug discovery. Given that comprehensive toxicological data for this specific molecule is not widely available, we will adhere to the foundational principle of laboratory safety: treat all novel compounds as potentially hazardous .[1][2][3]

This directive is not merely a precaution; it is a self-validating system of protocols designed to protect you, your colleagues, and the integrity of your research from unknown risks. The guidance herein is synthesized from an analysis of structurally similar compounds and established safety standards from authorities like the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Identification & Risk Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is not publicly available. Therefore, a risk assessment must be grounded in data from analogous structures.

  • Azetidine Scaffolds: The core azetidine ring, in its parent form, is known to cause burns.[6] Analogs like Azetidin-3-ol hydrochloride are classified as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[7]

  • Pyridinyl Ketones: Structurally related compounds such as Piperidin-3-yl(pyridin-4-yl)methanone hydrochloride are also documented to cause skin, eye, and respiratory irritation.[8]

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is your primary barrier against exposure. The following equipment is mandatory when handling Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride in any form (solid or solution). The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9]

Protection Type Specification Causality and Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[1] A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.[9]Protects against splashes of solutions and airborne particles of the solid compound. Structural analogs are known to cause serious eye damage.[7] Goggles provide a full seal, which standard safety glasses do not.[9]
Hand Protection Disposable Nitrile Gloves (minimum).[1] Consider double-gloving for extended procedures.Nitrile provides adequate protection against incidental splashes of many chemicals.[1] Immediately remove and replace gloves upon any known contamination and wash hands.[9]
Body Protection Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs.[10]Provides a barrier to protect skin and personal clothing from spills and contamination. Flame-retardant coats are required if flammable solvents are in use.[11]
Respiratory Protection Not required if all handling of the solid compound (e.g., weighing, transfers) is performed within a certified chemical fume hood.A fume hood is an engineering control that provides the primary method of protection against inhalation of hazardous powders or vapors.[1]

Operational Protocols: From Preparation to Cleanup

Adherence to a strict, logical workflow is critical to prevent contamination and exposure. The following diagram and steps outline the complete handling process.

G cluster_handling Handling Phase prep_area 1. Prepare & Decontaminate Work Area in Fume Hood gather_ppe 2. Gather All Required PPE don_ppe 3. Don PPE (Proper Sequence) handle_chem 4. Perform Chemical Work (Weighing, Solution Prep) STRICTLY inside hood don_ppe->handle_chem Enter Handling Phase decontam_equip 5. Decontaminate Equipment & Work Surfaces handle_chem->decontam_equip Complete Handling seg_waste 6. Segregate & Label Hazardous Waste doff_ppe 7. Doff PPE (Proper Sequence) wash_hands 8. Wash Hands Thoroughly

Caption: High-level workflow for safely handling Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.

Protocol 1: Step-by-Step PPE Donning Sequence

The order in which you put on PPE is crucial to ensure a proper protective seal.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat to create a seal.

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

Doffing PPE in the correct order is the most critical step to prevent self-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[12]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated storage location or place it in a laundry bin if provided by your institution.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

All materials that come into contact with Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride must be treated as hazardous waste.[2]

Spill Management

For minor spills (<5 mL or <1g) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Use a chemical spill kit with an absorbent appropriate for the solvent used. Gently cover the spill to avoid generating dust.

  • Wipe the area clean with a decontaminating solution (e.g., 70% ethanol), working from the outside in.

  • Place all contaminated cleanup materials into a clearly labeled hazardous waste bag or container.

  • For any major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Waste Disposal

Proper segregation of waste is mandatory to ensure safety and regulatory compliance.[14][15] Never dispose of this chemical down the drain.[16]

G cluster_waste_streams Hazardous Waste Streams start Contaminated Material solid_waste Solid Chemical Waste (Contaminated gloves, wipes, weigh paper, excess solid) start->solid_waste PPE, consumables, excess solid liquid_waste Liquid Chemical Waste (Unused solutions, contaminated solvents) start->liquid_waste Solutions, solvent rinses sharps_waste Sharps Waste (Contaminated needles, scalpels) start->sharps_waste Needles, glass pipettes, blades

Caption: Decision diagram for segregating hazardous waste after handling the compound.

Emergency Procedures: Immediate Response

In case of accidental exposure, time is of the essence.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Always have the Safety Data Sheets for all chemicals in your procedure readily accessible for emergency responders.[3]

References

  • Laboratory Waste Management Guide. (2015). King County.
  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
  • Novel Chemicals With Unknown Hazards. University of Texas at Dallas Environmental Health and Safety.
  • How to Handle Research Compounds Safely. (2025). Maxed Out Compounds.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Best Practices for Managing Labor
  • Laboratory Guide for Managing Dangerous Waste.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE). University of Texas at Austin Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. BenchChem.
  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024). Moravek, Inc.
  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). C&EN.
  • Laboratory Safety Guidance.
  • Personal Protective Equipment (PPE). Washington University in St. Louis Environmental Health and Safety.
  • Fulfilling the OSHA Lab Standard. (2025). Lab Manager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC.
  • Laboratory Safety Publications.
  • Laboratories - Culture of Safety.
  • SAFETY DATA SHEET - Azetidine. (2012). Fisher Scientific.
  • Azetidin-3-ol hydrochloride-SDS. MedChemExpress.
  • Laboratory Waste Disposal Safety Protocols. (2024).
  • SAFETY DATA SHEET - Azetidin-3-ylmethanol Hydrochloride. (2025). TCI Chemicals.
  • Piperidin-3-yl(pyridin-4-yl)methanone hydrochloride - SDS. AK Scientific, Inc.
  • safety data sheet - N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride. Enamine.

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